Dclk1-IN-4

Catalog No.
S12842921
CAS No.
M.F
C24H24N6O5
M. Wt
476.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dclk1-IN-4

Product Name

Dclk1-IN-4

IUPAC Name

4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyanilino]-4-oxobutanoic acid

Molecular Formula

C24H24N6O5

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C24H24N6O5/c1-29-17-7-5-4-6-15(17)23(34)30(2)18-13-25-24(28-22(18)29)27-16-9-8-14(12-19(16)35-3)26-20(31)10-11-21(32)33/h4-9,12-13H,10-11H2,1-3H3,(H,26,31)(H,32,33)(H,25,27,28)

InChI Key

QETPJCBGWLJJLF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)NC(=O)CCC(=O)O)OC)C

Understanding DCLK1 and Its Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Although data on DCLK1-IN-4 is lacking, understanding the structure and function of the DCLK1 kinase domain provides insight into how a selective inhibitor might work.

The kinase domain of DCLK1 is regulated by a C-terminal autoinhibitory domain (AID) [1]. In the autoinhibited state, the AID binds tightly to the kinase domain, blocking the ATP-binding site and preventing kinase activity [2] [1]. This autoinhibition can be disrupted by cancer-associated mutations, leading to increased kinase activity and contributing to tumorigenesis [2].

A selective inhibitor would typically bind to the kinase domain to suppress this activity. The following diagram illustrates the established regulatory mechanism of DCLK1 that any effective inhibitor would target.

G DCLK1_KD DCLK1 Kinase Domain (KD) DCLK1_AID Autoinhibitory Domain (AID) DCLK1_KD->DCLK1_AID  Binds and blocks ATP_site ATP-binding Site (BLOCKED) DCLK1_AID->ATP_site  Occupies Active_KD DCLK1 Kinase Domain (ACTIVE) DCLK1_AID->Active_KD  Releases HPCAL1 HPCAL1 (Activator) HPCAL1->DCLK1_AID  Ca²⁺-dependent binding  Releases AID

Established DCLK1 Inhibitors for Reference

While this compound is not documented, other DCLK1 inhibitors have been developed and characterized, which can serve as a reference point for the properties researchers aim to achieve.

The table below summarizes one such tool compound, DCLK1-IN-1.

Inhibitor Name Key Characteristics Reported Mechanism & Experimental Use Primary Source
DCLK1-IN-1 Selective, in-vivo compatible chemical probe. Inhibits DCLK1 kinase domain; used to show that DCLK1 inhibition modulates proteins and pathways linked to cell motility in pancreatic cancer organoids. [3] Nature Chemical Biology (2020) [3]

This inhibitor has been used in preclinical models to demonstrate that targeting DCLK1 can reverse epithelial-mesenchymal transition (EMT) and modulate the tumor immune microenvironment in pancreatic cancer [4]. It has also been used to show a protective role in non-cancerous conditions, such as obesity-induced cardiomyopathy [5].

References

DCLK1-IN-4 kinase inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DCLK1 Inhibitors

The search results indicate that while DCLK1-IN-4 is not described, several other inhibitors based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold have been extensively studied [1] [2] [3]. These include DCLK1-IN-1, XMD8-92, and LRRK2-IN-1, which have been crucial tools for probing DCLK1's function in cancer [2] [3].

The following table summarizes the key inhibitors for which quantitative data is available:

Compound Name Reported DCLK1 IC₅₀ Key Off-Targets (IC₅₀) Selectivity Notes Key References
DCLK1-IN-1 Highly selective for DCLK1/DCLK2; reduces affinity for ERK5 & BRD4. [2] [3] [2] [3]
XMD8-92 161 nM [1] (other study: 716 nM [2]) LRRK2 (IC₅₀ ~161 nM) [1], ERK5 [2] Pan-selective; not suitable as a chemical probe. [2] [1] [2]
LRRK2-IN-1 186 nM [2] LRRK2, ERK5 [2] Potent for LRRK2 and ERK5. [2] [2]
XMD8-85 11 nM [2] ERK5 (IC₅₀ 87 nM), LRRK2 (IC₅₀ 29 nM) [2] One of the most potent but least selective. [2] [2] [3]
XMD-17-51 14.64 nM [4] Originally identified as a NUAK1 inhibitor (IC₅₀ 1.5 nM) [4] Reduces DCLK1 protein levels, EMT, and stemness in NSCLC cells. [4] [4]
Compound D1/D2 40-74 nM [1] LRRK2 (weak inhibition) [1] Show higher DCLK1 inhibitory activity and selectivity than XMD8-92. [1] [1]

Experimental Protocols for Profiling DCLK1 Inhibitors

The profiling of DCLK1 inhibitors typically involves a combination of biochemical and cellular assays. Below are detailed methodologies cited in the literature.

In Vitro Kinase Activity Assays

These assays directly measure a compound's ability to inhibit the kinase activity of purified DCLK1 protein.

  • Example: ADP-Glo Kinase Assay [1]
    • Principle: Measures the ADP produced by kinase activity in an ATP-to-ADP conversion reaction.
    • Procedure: Purified DCLK1 kinase domain is incubated with the test compound, ATP, and a peptide substrate. The ADP-Glo Reagent is added to stop the reaction and deplete remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, generating a luminescent signal proportional to the amount of ADP.
  • Example: Mobility Shift Assay (MSA) [2]
    • Principle: Separates phosphorylated and non-phosphorylated peptide substrates via microcapillary electrophoresis.
    • Procedure: The assay uses purified DCLK1 kinase domain and a derivatized peptide substrate. After the kinase reaction, the phosphorylated and non-phosphorylated peptides are separated and quantified. The percentage of kinase activity inhibition is calculated after drug treatment.
Cellular Anti-Proliferative Assays

These assays evaluate the functional consequence of kinase inhibition in cancer cell lines.

  • MTT Assay [4]
    • Principle: Measures cell metabolic activity as a proxy for cell viability and proliferation.
    • Procedure: Cells are seeded in multi-well plates and treated with the compound. After incubation, MTT reagent is added and live cells convert it into purple formazan crystals. The crystals are dissolved, and the absorbance is measured. The IC₅₀ value for anti-proliferative activity is determined from the dose-response curve.
Target Engagement and Selectivity Profiling
  • Thermal Shift Assay (TSA) [3]
    • Principle: A compound binding to a protein often increases its thermal stability, observed as a shift in its melting temperature (ΔTₘ).
    • Procedure: The DCLK1 kinase domain is incubated with the test compound and a fluorescent dye that binds to hydrophobic regions exposed upon protein denaturation. The sample is heated incrementally, and the fluorescence is measured. The ΔTₘ is calculated to confirm direct binding.
  • Kinase Selectivity Screening
    • Procedure: The compound is tested against a panel of kinases at a single concentration to identify off-target interactions [1]. For promising candidates, IC₅₀ values are determined for key off-targets to quantify selectivity [2].

Structural Basis and Rational Inhibitor Design

The development of selective DCLK1 inhibitors has been guided by structural insights, particularly from crystal structures of the DCLK1 kinase domain in complex with various inhibitors [3]. Key strategies include:

  • R1 Group Modification: Introducing substituents like a 2-methoxy group or specific sulfonamides to enhance selectivity over ERK5 and BRD4 [2].
  • R4 Group Optimization: Using small, lipophilic groups to improve selectivity against LRRK2 [2].
  • Avoiding R3 Substitution: Substitution at positions 4-, 8-, or 9- on the core scaffold is generally not tolerated, as it causes steric clashes with the hinge region or activation loop [2] [3].

The diagram below illustrates the general structure-activity relationship (SAR) of the benzopyrimido-diazepinone scaffold.

G title DCLK1 Inhibitor Core Scaffold & Key Modification Sites scaffold Benzopyrimido-diazepinone Core Scaffold R1 R1 Group (Aromatic Substituent) • Governs selectivity vs. ERK5/BRD4 • e.g., 2-methoxy, N-methyl piperazine scaffold->R1 Mod R2 R2 Group (Small Alkyl) • Affects selectivity vs. LRRK2 • e.g., Methyl, Cyclobutyl scaffold->R2 Mod R3 R3 Position (No Substitution) • Critical for hinge binding • Substitution drastically reduces potency scaffold->R3 Avoid R4 R4 Group • Can be modified for selectivity • Exploits unique DCLK1 kinase pocket scaffold->R4 Mod

References

DCLK1-IN-4 role in cancer stem cell research

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1 as a Therapeutic Target in Cancer

Doublecortin-like kinase 1 (DCLK1) is a well-established marker of cancer stem cells (CSCs) across various solid tumors, including pancreatic, colorectal, renal, and prostate cancers [1] [2] [3]. It plays a pivotal role in promoting tumorigenesis, metastasis, epithelial-mesenchymal transition (EMT), and resistance to chemo- and radiotherapy [2] [4]. Its expression is frequently correlated with poor patient survival, making it a promising target for anti-cancer therapies [2].

The table below summarizes the primary strategies being investigated to target DCLK1.

Therapeutic Strategy Mechanism of Action Examples from Literature Key Findings/Status
Small Molecule Kinase Inhibitors Target the ATP-binding site of the kinase domain to inhibit enzymatic activity [2]. DCLK1-IN-1 [4] Reverses EMT and restores T-cell activity in pancreatic cancer models [4].
Monoclonal Antibodies Bind to unique extracellular epitopes on specific DCLK1 isoforms, disrupting tumorigenic signaling [5] [6]. CBT-15 [1] [5] [6] Reduces tumor growth in xenograft models by disrupting tumor-stromal interactions [5] [6].
RNA Interference (siRNA/shRNA) Silences DCLK1 gene expression at the mRNA level [1] [2]. siRNA, shRNA [2] [7] Suppresses tumor cell proliferation, stemness, and restores drug sensitivity in various cancers [2] [7].
D-Peptides Novel approach targeting unique extracellular domains of specific isoforms, modulating protein-protein interactions [6]. D-peptide 1 [6] Suppresses pancreatic cancer cell proliferation and tumor growth in xenograft models [6].
Gene Editing Directly ablates the DCLK1 gene or specific isoforms [1] [8]. CRISPR/Cas9 [8] Used in research to validate oncogenic functions; attenuated cancer malignancy in vitro and in vivo [8].

Core Signaling Pathways and Experimental Workflow

DCLK1 contributes to tumor malignancy by regulating several key signaling pathways. The diagram below illustrates these core mechanisms and a generalized workflow for evaluating DCLK1 inhibitors.

architecture Figure 1: DCLK1 Oncogenic Signaling & Inhibitor Evaluation cluster_pathways DCLK1-Regulated Oncogenic Pathways cluster_workflow In Vitro/In Vivo Evaluation Workflow DCLK1 DCLK1 Hippo Hippo-YAP Pathway DCLK1->Hippo EMT Epithelial-Mesenchymal Transition (EMT) DCLK1->EMT Wnt Wnt/β-catenin DCLK1->Wnt DDR DNA Damage Response (DDR) DCLK1->DDR TME Tumor Microenvironment (TME) (Immune Suppression) DCLK1->TME Stemness Stemness Hippo->Stemness Promotes Metastasis Metastasis EMT->Metastasis Drives Proliferation Proliferation Wnt->Proliferation Enhances Resistance Resistance DDR->Resistance Confers Evasion Evasion TME->Evasion Enables InVitro In Vitro Models (Cell Lines, Spheroids) Assay1 Functional Assays: - Clonogenicity - Spheroid Formation - Migration/Invasion InVitro->Assay1 Assay2 Molecular Analysis: - Western Blot - qPCR - Immunofluorescence Assay1->Assay2 InVivo In Vivo Models (Mouse Xenografts) Assay2->InVivo Endpoint1 Tumor Volume/Weight InVivo->Endpoint1 Endpoint2 IHC & Biomarker Analysis Endpoint1->Endpoint2

DCLK1 drives cancer progression through multiple pathways. Inhibitor evaluation typically progresses from cellular models to animal studies, assessing both functional and molecular endpoints [8] [4] [7].

Future Directions and Research Considerations

The field of DCLK1 targeting is evolving with several key focus areas:

  • Isoform-Specific Targeting: A major challenge and opportunity lie in the fact that the DCLK1 gene produces multiple isoforms (long DCLK1-L and short DCLK1-S) with potentially distinct and even opposing functions in different cancer types [6] [8] [3]. Future therapeutics may need to be tailored to target specific oncogenic isoforms.
  • Overcoming Therapy Resistance: DCLK1 is implicated in resistance to radiation and chemotherapy [5] [2]. Combining DCLK1 inhibitors with standard-of-care treatments is a promising strategy to sensitize tumors and eradicate resistant CSC populations.
  • Targeting the Tumor Microenvironment: Beyond its role in CSCs, DCLK1 influences the tumor microenvironment by promoting an immunosuppressive niche, for example, by skewing macrophages towards an M2 phenotype [5] [4]. Inhibiting DCLK1 may thus enhance the efficacy of immunotherapies.

References

DCLK1-IN-4 ATP-binding site interaction

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1 Kinase Domain & ATP-Binding Site

The following table summarizes the core structural features of the DCLK1 kinase domain that are relevant for inhibitor binding, as described in the literature [1] [2] [3]:

Feature Description Role/Functional Significance
Bi-Lobal Fold Conserved protein kinase structure with N-terminal ATP-binding lobe and C-terminal substrate-binding lobe [1]. Provides the canonical scaffold for kinase activity.
Gly-rich Loop Part of the N-terminal lobe; facilitates ATP positioning [1]. Critical for nucleotide binding.
DFG Motif Tripeptide (Asp-Phe-Gly) at the beginning of the activation loop [1] [3]. Its conformation (DFG-in/out) is key for catalytic activity and inhibitor binding.
Catalytic Aspartate (D511) A conserved aspartate residue [3]. Essential for catalyzing the transfer of phosphate from ATP to the substrate.
Lys-Glu Salt Bridge Interaction associated with the active kinase conformation [1]. Stabilizes the active state of the kinase.
Autoinhibitory Domain (AID) C-terminal tail segment that functions as a pseudo-substrate [1] [2] [3]. Binds the ATP-binding site, occluding it and maintaining kinase autoinhibition.

Insights from a Related Chemical Probe: DCLK1-IN-1

While data on DCLK1-IN-4 is unavailable, the development of a selective inhibitor DCLK1-IN-1 offers valuable insights into strategies for targeting the DCLK1 ATP-binding site [4] [5].

  • Discovery and Selectivity: DCLK1-IN-1 was developed through a structure-based design and chemoproteomic profiling campaign. A key finding was that a specific substituent on the inhibitor core (a trifluoroethyl group) was crucial for achieving selectivity against DCLK1 over other kinases, including the closely related ERK5 and BRD4 bromodomains [4].
  • Binding and Inhibition: The compound was shown to bind recombinant DCLK1 with high affinity (Kd = 109 nM in isothermal titration calorimetry) and inhibit its kinase activity (IC50 = 57 nM in a kinase assay). A cellular NanoBRET assay confirmed its ability to engage DCLK1 within live cells (IC50 = 279 nM) [4] [5].

Based on the structural knowledge and the approach taken for DCLK1-IN-1, the diagram below illustrates the general logic for designing and evaluating ATP-competitive DCLK1 inhibitors.

DCLK1_Inhibition_Logic cluster_Assays Key Experimental Metrics Start Objective: Develop a Selective DCLK1 ATP-Competitive Inhibitor Step1 Structural Analysis of DCLK1 Kinase Domain Start->Step1 Step2 Design/Screen Compounds for ATP-Binding Site Step1->Step2 Identifies key interaction residues Step3 Evaluate Binding & Potency (Biochemical Assays) Step2->Step3 Compound candidates Step4 Confirm Cellular Target Engagement (e.g., NanoBRET Assay) Step3->Step4 Leads with high affinity/potency A1 • Isothermal Titration Calorimetry (ITC): Kd • Kinase Binding Assays (e.g., KINOMEscan): IC50 • In vitro Kinase Assays: IC50 Step5 Assess Functional & Phenotypic Effects (e.g., on Invasion, Stemness) Step4->Step5 Confirmed cellular target binding A2 • Live-cell Target Engagement (e.g., NanoBRET) • Phosphoproteomics to identify signaling changes A3 • Cell Invasion/Migration Assays • Cancer Stemness Spheroid Assays • Patient-derived Organoid Viability

Diagram illustrating the multi-step logic from structural analysis to functional validation for developing DCLK1 inhibitors.

Experimental Approaches for Characterization

The search results describe several methodologies used to characterize DCLK1 inhibitors and their effects, which would be applicable for studying this compound.

  • Biochemical Binding and Kinase Assays: As used for DCLK1-IN-1, techniques like isothermal titration calorimetry (ITC) provide the binding affinity (Kd), while radioactive or luminescent kinase assays measure the concentration at which the inhibitor reduces kinase activity by half (IC50) [4].
  • Cellular Target Engagement: The NanoBRET target engagement assay is a key method for confirming that a inhibitor binds to DCLK1 inside live cells. This assay uses a DCLK1-NanoLuc fusion protein and a cell-permeable tracer to quantify target occupancy in the presence of physiological ATP levels [4] [5].
  • Phenotypic and Functional Assays: To understand the biological impact of inhibition, researchers use:
    • 3D Spheroid Cultures and Patient-derived Organoids to model tumor growth and test inhibitor sensitivity [4].
    • Boyden Chamber/Transwell Invasion Assays to quantify the reduction in cell invasion upon DCLK1 inhibition [6].
    • Gelatin Degradation (Invadopodia) Assays to visualize and measure the loss of extracellular matrix degradation capability in cancer cells [6].
  • In Silico and Structural Methods:
    • Molecular Dynamics (MD) Simulations are used to understand how mutations or inhibitors affect the molecular motions and stability of the DCLK1 kinase domain and its autoinhibitory tail [3].
    • X-ray Crystallography of the inhibitor bound to the DCLK1 kinase domain provides the atomic-level structural data essential for rational inhibitor design and optimization [4].

A Note on DCLK1's Regulatory Mechanism

A critical concept for inhibitor design is DCLK1's auto-inhibition. The C-terminal tail of DCLK1 acts as an auto-inhibitory domain (AID), folding into the kinase active site and physically blocking ATP binding, much like a pseudo-substrate [1] [2] [3]. Certain cancer-associated mutations disrupt this AID, leading to constitutive kinase activation [3]. Therefore, effective ATP-competitive inhibitors like DCLK1-IN-1 (and presumably this compound) must compete with and displace this AID to bind the kinase domain.

References

DCLK1-Targeting Modalities: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the various DCLK1-targeting strategies identified in the search results, none of which include DCLK1-IN-4.

Targeting Modality Example Agent Key Findings / Proposed Mechanism Relevant Cancer Types Studied Source(s)
Small Molecule Inhibitor (Kinase-targeted) DCLK1-IN-1 Highly selective ATP-competitive inhibitor; crystal structure of kinase domain complex solved. Colon, pancreatic, renal cell carcinoma [1]
Small Molecule Inhibitor DiFiD Reduces ECM degradation and invasion in HNSCC. Head and Neck Squamous Cell Carcinoma (HNSCC) [2] [3]
Monoclonal Antibody CBT-15 Targets extracellular NKEBD of isoforms 2/4; reduces PDAC tumor growth. Pancreatic Ductal Adenocarcinoma (PDAC) [4] [5]
D-Peptide D-peptide 1 Targets extracellular NKEBD; suppresses proliferation & spheroid formation; modulates gelsolin interaction. Pancreatic Ductal Adenocarcinoma (PDAC) [4]
Genetic Silencing shRNA/siRNA Knockdown impairs invasion, stemness, tumor growth; reduces invadopodia formation & MMP secretion. Multiple (PCa, HNSCC, etc.) [2] [6] [3]

Experimental Protocols in DCLK1 Research

While not specific to this compound, the following in vitro methodologies are commonly used in the literature to establish the efficacy of DCLK1-targeting agents, providing a framework for the types of studies you might expect for any novel inhibitor.

  • Clonogenic Assay: This assay measures long-term cell survival and proliferative capacity. Cells are treated with the agent and allowed to grow for 1-2 weeks, after which formed colonies are stained and counted. A significant reduction in colony formation indicates impaired clonogenic survival [4].
  • Spheroid Formation Assay: Used to evaluate effects on cancer stemness and self-renewal. Cells are cultured in low-attachment, serum-free conditions that enrich for stem-like cells. Treatment with an effective agent (like D-peptide 1) markedly impairs spheroid formation capacity [4].
  • Gelatin Degradation / Invadopodia Assay: This test quantifies cellular invasive capability. Cells are plated on fluorescently-labeled gelatin matrix. Functional invadopodia, which are actin-rich protrusions, secrete MMPs to degrade the matrix, creating dark areas. DCLK1 knockdown has been shown to significantly reduce this degradation [2] [3].
  • Boyden Chamber (Transwell) Invasion Assay: A standard method to assess cell invasion through a Matrigel-coated membrane towards a chemoattractant. Knockdown of DCLK1 leads to a substantial decrease in the number of cells that invade through the membrane [2] [3].

Logical Workflow for DCLK1 Inhibitor Characterization

The diagram below outlines a typical experimental workflow for characterizing a novel DCLK1 inhibitor in vitro, synthesized from the methodologies found in the search results.

G Start Start: Novel DCLK1 Inhibitor M1 1. Binding & Selectivity - SPR/BLI (Affinity) - Kinase Profiling - Competition ELISA Start->M1 M2 2. Anti-Proliferative & Cytotoxic Effects - Cell Viability (MTT/XTT) - Clonogenic Assay - Apoptosis/Cell Cycle M1->M2 M3 3. Stemness & Tumorigenic Potential - Spheroid Formation - Stemness Marker Analysis (e.g., OCT4, SOX2, NANOG) M2->M3 M4 4. Pro-Invasive & Pro-Metastatic Phenotype - Boyden Chamber Invasion - Gelatin Degradation - MMP Secretion (Zymography) M3->M4 M5 5. Mechanism of Action - Western Blot (Pathway Analysis) - Co-IP (Protein Interactions) - Proteomics/Phosphoproteomics M4->M5

Future Research Directions on DCLK1

The literature highlights several active areas that your research into this compound could consider.

  • Isoform-Specific Targeting: DCLK1 has multiple isoforms (long vs. short) with potentially opposing functions in cancer [4] [7] [8]. A modern inhibitor should be characterized for its effect on specific isoforms.
  • Non-Kinase Functions: Emerging evidence shows that the non-kinase domains and extracellular domains of DCLK1 play crucial roles in tumor progression via protein-protein interactions, offering alternative therapeutic avenues [4] [2].
  • The Tumor Microenvironment (TME): DCLK1 influences the TME by modulating immune cell polarization and fibroblast crosstalk. Evaluating an inhibitor's impact on the TME is increasingly important [5] [9].

References

DCLK1-IN-4 molecular target engagement

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1 as a Molecular Target

DCLK1 (Doublecortin-like kinase 1) is a serine/threonine kinase that has emerged as a promising target in oncology, particularly in cancer stem cells (CSCs) [1]. Its structure includes key functional domains that are relevant for drug discovery.

Feature Description
Protein Family Member of the doublecortin family and the protein kinase superfamily [2] [1].
Gene Locus 13q13.3 on human chromosome 13 [2].
Key Domains Two N-terminal doublecortin (DCX) domains (in long isoforms) and a C-terminal serine/threonine-protein kinase domain [2] [1].
Isoforms Multiple isoforms generated via alternative splicing and promoter usage (e.g., Isoforms 1-4), differing in the presence of microtubule-binding domains and C-terminal extracellular regions [3] [4] [5].
Primary Functions Regulates microtubule polymerization, neuronal migration, and is a marker for tuft cells and cancer stem cells (CSCs) [2] [1]. Promotes tumorigenesis, metastasis, and therapy resistance [2] [6].

Experimental Evidence for DCLK1 Targeting

Research has demonstrated that inhibiting DCLK1 has anti-tumor effects across various cancer types. The table below summarizes key findings from studies using different inhibitory approaches.

Inhibitory Method Key Experimental Findings Cancer Type(s) Studied
Pharmacological Inhibition (LRRK2-IN-1) Decreased cancer cell proliferation, invasion, migration, and colony formation. Led to downregulation of active NOTCH1 and its downstream effectors (HEY1, HES1, HES5) [7]. Head and Neck Squamous Cell Carcinoma (HNSCC) [7]
siRNA / shRNA Knockdown Reduction in tumor cell invasion, migration, focal adhesion, and clonogenic capacity. Downregulation of EMT and pluripotency factors. Disruption of invadopodia dynamics and matrix metalloproteinase (MMP9) trafficking [6] [8]. HNSCC [6], Clear Cell Renal Cell Carcinoma (ccRCC) [8]
Novel D-Peptides Suppressed cancer cell proliferation and tumor growth in xenograft models. Impaired clonogenicity and self-renewal capacity. Targeted a unique extracellular domain on specific DCLK1 isoforms [3]. Pancreatic Ductal Adenocarcinoma (PDAC) [3]
miRNA Targeting (miR-137, miR-15b) Effective in decreasing tumorigenesis and enhancing chemosensitivity [2]. Colorectal Cancer (CRC), Kidney Cancer [2]

Key Experimental Protocols

The following are core methodologies used to evaluate DCLK1 inhibition and its functional consequences, as referenced in the studies.

  • In Vitro Functional Assays

    • Cell Viability/Proliferation: Measured using assays like Alamar Blue to determine relative cell viability after DCLK1 inhibition [7].
    • Clonogenic (Colony Formation) Assay: Cells are seeded at low density and treated. After a period, colonies are stained and counted to assess long-term proliferative capacity [3] [9].
    • Spheroid Formation Assay: Used to evaluate self-renewal and stemness properties of cancer cells in low-attachment conditions [3] [9].
    • Wound Healing (Migration) Assay: A scratch is made in a confluent cell monolayer. The rate of gap closure is measured to quantify cell migration [7].
    • Cell Invasion Assay: Typically performed using Matrigel-coated transwell chambers. Cells placed in the upper chamber invade towards a chemoattractant in the lower chamber; invading cells are stained and quantified after 24-48 hours [7].
  • Molecular & Biochemical Analyses

    • Western Blotting: Used to detect changes in protein expression and phosphorylation following DCLK1 inhibition. Key targets include DCLK1 itself, cleaved NOTCH1 (NICD1), and downstream effectors like HES1 [7].
    • Proteomic Analysis (Tandem Mass Tag - TMT): Employed to identify global changes in protein expression and phosphorylation in control vs. DCLK1-knockdown cells, revealing impacted pathways [6].
    • Protein-Protein Interaction (PPI) Assays: Co-immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA) are used to validate direct physical interactions between DCLK1 and its binding partners (e.g., KIF16B, RAB40B) [6]. Surface Plasmon Resonance (SPR) can be used to determine binding affinity (KD) of interactions, such as between DCLK1 and plasma gelsolin [3].
  • In Vivo Validation

    • Xenograft Mouse Models: Cancer cells are implanted into immunodeficient mice (e.g., athymic mice). Treatments (e.g., inhibitors, D-peptides) are administered, and tumor volume/weight is measured over time to assess efficacy [3].

DCLK1 Signaling Pathways in Cancer

DCLK1 is a central node in a network of oncogenic signaling pathways. The diagram below illustrates its key interactions.

G DCLK1 DCLK1 NOTCH NOTCH Signaling DCLK1->NOTCH Regulates Hippo Hippo-YAP Pathway DCLK1->Hippo Inhibits LATS1 Activates YAP KRAS KRAS Signaling DCLK1->KRAS Interacts EMT EMT & Stemness DCLK1->EMT Promotes Angiogenesis Angiogenesis DCLK1->Angiogenesis Promotes Invasion Cell Invasion DCLK1->Invasion Drives via Invadopodia NOTCH->EMT Hippo->EMT KRAS->EMT EMT->Invasion

DCLK1's role in oncogenic signaling. It engages with multiple pathways (green) to drive malignant processes (red).

References

DCLK1-Targeting Agents in Research

Author: Smolecule Technical Support Team. Date: February 2026

Agent Name Type / Target Key Characteristics & Findings Supporting Evidence

| DCLK1-IN-1 [1] | Small-molecule kinase inhibitor (ATP-competitive) | - First selective, in vivo-compatible chemical probe for DCLK1 kinase domain [1].

  • Potent activity (IC₅₀ = 9.5 nM in binding assay).
  • >1000-fold selectivity over ERK5 and BRD4 [1].
  • Inhibits patient-derived PDAC organoid growth; modulates cell motility pathways [1]. | | | LRRK2-IN-1 [1] [2] | Multi-targeted kinase inhibitor | - Used as a pharmacological tool to inhibit DCLK1 prior to development of selective probes [1].
  • Reduces proliferation, invasion, and migration in HNSCC cell lines; downregulates NOTCH signaling [2]. | | | Novel D-Peptides (e.g., D-Peptide 1) [3] | Peptide targeting extracellular domain (NKEBD) | - Targets unique C-terminal domain of DCLK1 isoforms 2/4 (non-kinase function) [3].
  • Suppresses PDAC cell proliferation and tumor growth in vivo by ~60% [3].
  • Modulates interactions with pro-tumorigenic proteins like plasma Gelsolin [3]. | | | CBT-15 [3] [4] | Monoclonal Antibody (mAb) | - Targets the extracellular Non-Kinase Extracellular Binding Domain (NKEBD) of DCLK1 isoforms 2/4 [4].
  • Shows anti-tumor activity in preclinical models by disrupting tumor-stromal interactions [3]. | |

DCLK1 Biology and Signaling Pathways

DCLK1 is a serine/threonine kinase recognized as a marker for cancer stem cells (CSCs) and a central driver of tumorigenesis in many solid malignancies [5] [6]. Its oncogenic function is mediated through several key mechanisms and signaling pathways.

  • Core Oncogenic Functions: DCLK1 promotes cancer stemness (self-renewal, tumor initiation), epithelial-mesenchymal transition (EMT), metastasis, and therapy resistance [5] [7] [6]. It is upregulated in various cancers, including pancreatic (PDAC), head and neck (HNSCC), renal cell carcinoma (ccRCC), and non-small cell lung cancer (NSCLC) [1] [2] [8].
  • Key Signaling Pathways: Research has placed DCLK1 as a key node in several pro-tumorigenic pathways. It positively regulates the NOTCH signaling pathway in HNSCC [2]. In clear cell renal cell carcinoma (ccRCC), a hypoxia-HIF2α-PLOD2-β-catenin axis drives the expression of long DCLK1 isoforms, fueling malignancy [8]. DCLK1 also interacts with KIF16B and RAB40B to traffic matrix metalloproteinases (MMPs) like MMP9 to invadopodia, facilitating extracellular matrix (ECM) degradation and invasion in HNSCC [9].

The diagram below illustrates these core mechanisms and pathways.

G DCLK1 DCLK1 Upregulation Notch NOTCH Pathway Activation DCLK1->Notch EMT EMT & Metastasis (SNAI1, TWIST, Vimentin ↑) DCLK1->EMT Stemness Cancer Stemness (SOX2, OCT4, NANOG ↑) DCLK1->Stemness KIF_RAB KIF16B & RAB40B Complex DCLK1->KIF_RAB TherapyResist Therapy Resistance (Cisplatin, Radiation) DCLK1->TherapyResist Enriches CSCs Hypoxia Hypoxia / pVHL Loss HIF2a HIF2α Hypoxia->HIF2a PLOD2 PLOD2 HIF2a->PLOD2 BetaCatenin β-Catenin Activation PLOD2->BetaCatenin BetaCatenin->DCLK1 α-promoter binding Invasion ECM Degradation & Local Invasion MMP MMP9 Trafficking to Invadopodia KIF_RAB->MMP MMP->Invasion

Diagram summarizing the core oncogenic functions and key signaling pathways regulated by DCLK1, based on recent literature.

Experimental Protocols for DCLK1 Research

For your technical guide, here are detailed methodologies for key experiments cited in the literature, which are fundamental for validating DCLK1-targeting compounds.

  • In Vitro Kinase Assay (Biochemical Inhibition) [1]:

    • Purpose: To measure the direct inhibition of DCLK1 kinase activity by a compound.
    • Protocol: Use recombinant DCLK1 kinase domain protein. The reaction mixture includes kinase buffer, ATP (e.g., 50 µM, including ³³P-labeled ATP for radioactivity-based detection or cold ATP for other methods), and a suitable substrate. Pre-incubate the kinase with varying concentrations of the inhibitor (e.g., DCLK1-IN-1) before starting the reaction with ATP. After incubation, quantify phosphate incorporation into the substrate. Calculate IC₅₀ values from the dose-response curve.
  • NanoBRET Target Engagement Assay (Cellular Binding) [1]:

    • Purpose: To confirm direct binding of the inhibitor to DCLK1 in live cells.
    • Protocol: Transfert cells (e.g., HCT116) with a plasmid encoding for a DCLK1-NanoLuc fusion protein. Incubate the cells with a cell-permeable, fluorescently labeled tracer molecule (e.g., TAE684-NanoBRET-590) that binds to DCLK1's ATP pocket. Co-treat with increasing concentrations of the unlabeled test inhibitor (e.g., DCLK1-IN-1). As the test compound binds to DCLK1, it displaces the tracer, leading to a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal. The IC₅₀ value represents the potency of cellular target engagement.
  • Patient-Derived Organoid (PDO) Viability Assay [1]:

    • Purpose: To test compound efficacy in a more physiologically relevant, human-derived 3D model.
    • Protocol: Establish organoids from patient tumor samples (e.g., pancreatic PDAC) in a basement membrane extract (BME/Cultrex). Embed organoids and culture in specific growth factor-enriched medium. Treat organoids with serial dilutions of the inhibitor. After several days (e.g., 5-7 days), assess viability using assays like CellTiter-Glo 3D. This model is particularly valuable for demonstrating context-specific sensitivity.
  • Invadopodia Function Assay [9]:

    • Purpose: To visualize and quantify the ECM degradation capacity of cancer cells, which is regulated by DCLK1.
    • Protocol: Plate HNSCC cells (e.g., FaDu) on a coverslip coated with a fluorescently labeled gelatin matrix (e.g., Oregon Green 488-conjugated gelatin). After a period of incubation (e.g., 4-6 hours), fix the cells and stain for actin (with phalloidin) and invadopodia components (e.g., cortactin). Use confocal microscopy to identify dark spots of degraded gelatin that colocalize with actin/cortactin-rich puncta (invadopodia). Quantify the percentage of cells forming invadopodia and the total area of degradation.

References

Rationale for Targeting DCLK1 in Chemoresistance

Author: Smolecule Technical Support Team. Date: February 2026

Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase recognized as a marker of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells implicated in tumor initiation, metastasis, and resistance to conventional therapies [1]. High DCLK1 expression is significantly correlated with poor overall and progression-free survival in ovarian cancer patients treated with platinum-based chemotherapy [2] [3]. The rationale for combining a DCLK1 inhibitor with cisplatin includes:

  • Reversing Chemoresistance: Cisplatin-resistant cancer cells demonstrate upregulated DCLK1 expression. Inhibiting DCLK1 resensitizes these cells to cisplatin [2] [4] [5].
  • Targeting Cancer Stemness: DCLK1 is crucial for maintaining the self-renewal and tumor-initiating capabilities of CSCs. Its inhibition reduces spheroid formation and the expression of stemness factors like SOX2, OCT4, and NANOG [4] [6].
  • Inhibiting Pro-Metastatic Pathways: DCLK1 promotes epithelial-mesenchymal transition (EMT), cell migration, and invasion. Its suppression downregulates key EMT transcription factors and TGF-β signaling [2] [4].

The following diagram illustrates the core mechanism of how DCLK1 inhibition overcomes cisplatin resistance.

G Cisplatin Cisplatin Chemoresistance Chemoresistance Cisplatin->Chemoresistance Induces DCLK1_Inhibitor DCLK1_Inhibitor DCLK1_Inhibitor->Cisplatin Sensitizes To DCLK1 DCLK1 DCLK1_Inhibitor->DCLK1 Inhibits Stemness Stemness DCLK1->Stemness Maintains EMT EMT DCLK1->EMT Promotes Survival Survival DCLK1->Survival Enhances DCLK1->Chemoresistance Drives Tumor_Shrinkage Tumor_Shrinkage Stemness->Tumor_Shrinkage Reduced Apoptosis Apoptosis Chemoresistance->Apoptosis Reversed Apoptosis->Tumor_Shrinkage Leads to

Experimental Models & Key Findings

The following table summarizes quantitative data and models from recent studies using DCLK1 inhibitors in combination with cisplatin.

Cancer Model DCLK1 Inhibitor Used Key Findings Proposed Mechanism

| High-Grade Serous Ovarian Cancer (HGSOC) [2] [3] | DCLK1-IN-1 SAMiRNA-siDCLK1 | • Synergistic cytotoxic effect in 3D spheroids. • Significant reduction in tumor metastases in vivo. • Resensitized cisplatin-resistant (CPR) cells. | Reduction in TGF-β signaling and EMT. | | Non-Small Cell Lung Cancer (NSCLC) [4] [5] | siRNA / shRNA (Genetic Knockdown) | • Reversed cisplatin resistance in vitro and in vivo. • Reduced primary and secondary spheroid formation. • Inhibited cell migration and invasion. | Downregulation of the ABC transporter ABCD4. | | Prostate Cancer [6] | siRNA / shRNA (Genetic Knockdown) | • Suppressed colony and sphere formation. • Reduced expression of stemness markers (c-Myc, OCT4). | Inhibition of the Hippo-YAP signaling pathway. |

Detailed Application Notes & Protocols

The following protocols are adapted from the methodologies described in the cited literature, particularly the 2023 ovarian cancer study [2]. They can be applied to investigate the effects of DCLK1 inhibition, starting with DCLK1-IN-1 as a proxy.

In Vitro Assessment of Combination Efficacy

Objective: To determine the synergistic effects of a DCLK1 inhibitor and cisplatin on cell viability and clonogenic survival in 2D and 3D culture models.

Materials:

  • Cell Lines: Cisplatin-sensitive and cisplatin-resistant cancer cell lines (e.g., OVCAR-8, IGROV-1 for ovarian cancer [2] or A549, H460 for NSCLC [4]).
  • Reagents: DCLK1 inhibitor (e.g., DCLK1-IN-1, Tocris, #7285), Cisplatin, CellTiter-Glo 3D Cell Viability Assay, reagents for poly-HEMA or ultra-low attachment (ULA) plates.
  • Equipment: Plate reader, cell culture incubator, ULA 96-well plates.

Protocol:

  • Cell Culture:

    • Maintain cells in recommended media. For 3D spheroid generation, use ULA plates.
    • To generate single spheroids, seed 500-2,000 cells/well in a 96-well ULA plate. Centrifuge at 300-500 x g for 5 minutes to encourage aggregate formation and culture for 3-5 days.
  • Drug Treatment:

    • 2D Monolayers: Seed cells in 96-well plates. After 24 hours, treat with a concentration matrix of DCLK1 inhibitor (e.g., 0.1-10 µM) and cisplatin (e.g., 1-100 µM) for 72-96 hours.
    • 3D Spheroids: Treat pre-formed spheroids with the same drug matrix for 5-7 days, refreshing drugs every 2-3 days.
  • Viability Assessment:

    • 2D: Perform a standard MTT or CellTiter-Glo assay.
    • 3D: Use the CellTiter-Glo 3D assay according to the manufacturer's instructions, which includes a shaking step to lyse spheroids.
  • Data Analysis:

    • Calculate the combination index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Functional Phenotypic Assays

A. Spheroid Formation (Clonogenic) Assay

  • Procedure: Seed single cells in ULA plates at a low density (e.g., 1,000 cells/well) in media containing DCLK1 inhibitor, cisplatin, or the combination. Culture for 7-14 days, monitoring spheroid formation. Count and measure the diameter of the spheroids [2] [4].

B. Migration & Invasion Assay

  • Procedure: Use transwell chambers. For invasion, coat membranes with Matrigel. Seed serum-starved cells in the upper chamber with treatments. Add complete media to the lower chamber as a chemoattractant. After 24-48 hours, fix, stain, and count cells that migrated/invaded through the membrane [4].
In Vivo Efficacy Protocol

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of the combination therapy in a mouse xenograft model.

Materials:

  • Animals: Immunocompromised mice (e.g., NSG or NOD/SCID).
  • Cells: Cisplatin-resistant cancer cells (e.g., OVCAR-8 CPR).

Protocol:

  • Tumor Inoculation: Inject 1-2 million cells subcutaneously into the flank or intraperitoneally to model metastatic disease.
  • Treatment: Once tumors are palpable (~100 mm³), randomize mice into groups (n=5-10):
    • Group 1: Vehicle control
    • Group 2: Cisplatin alone (e.g., 3-5 mg/kg, i.p., weekly)
    • Group 3: DCLK1 inhibitor alone (e.g., DCLK1-IN-1, 10 mg/kg, p.o., daily)
    • Group 4: Combination therapy
  • Monitoring: Measure tumor dimensions 2-3 times weekly. Calculate tumor volume: Volume = (Length × Width²)/2.
  • Endpoint Analysis: After 4-6 weeks, euthanize animals. Excise and weigh tumors. For metastasis models, count metastatic nodules on organs like the liver or lungs. Process tumors for IHC/immunoblotting [2].

Signaling Pathway Analysis

To confirm the mechanism of action, analyze key signaling pathways post-treatment.

  • Western Blotting: Probe lysates from treated 3D spheroids or xenograft tumors for:
    • EMT Markers: E-cadherin (upregulation), N-cadherin, Vimentin, SNAI1/2 (downregulation) [2] [4].
    • Stemness Markers: SOX2, OCT4, NANOG, CD44 (downregulation) [4] [6].
    • DCLK1 Downstream: Phospho-/Total YAP (Hippo pathway) [6], proteins in TGF-β signaling [2].

Challenges & Considerations

  • Compound Specificity: DCLK1-IN-1 is a research tool. For clinical translation, developing highly specific inhibitors with favorable pharmacokinetics is crucial.
  • Model Limitations: While 3D spheroids and PDX models better recapitulate tumor heterogeneity [7] [8], they are more complex and costly than 2D cultures.
  • Biomarker Identification: Validating DCLK1 expression as a predictive biomarker for patient selection will be essential for clinical success.

Conclusion

Targeting DCLK1 presents a promising and mechanistically grounded strategy to overcome cisplatin resistance across various cancers. The protocols outlined here, based on the most current research, provide a robust framework for preclinical investigation. Future work should focus on translating these findings using more specific, clinically viable DCLK1 inhibitors like DCLK1-IN-4, once they become available and characterized.

References

DCLK1 in Chemoresistance: Mechanisms & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key evidence from various cancer types demonstrating how DCLK1 contributes to therapy resistance.

Cancer Type Therapeutic Agent Key Findings on DCLK1's Role Proposed Mechanism Reference
Colorectal Cancer (CRC) 5-Fluorouracil (5-Fu) DCLK1 overexpression significantly increased IC₅₀. Suppression of key caspases (casp-3, casp-4, casp-10) and inhibition of apoptosis pathway activation. [1]
Non-Small Cell Lung Cancer (NSCLC) Cisplatin Cisplatin-resistant cells gained DCLK1 expression. Silencing DCLK1 reversed resistance. Regulation of tumor stemness and an ABCD4-dependent mechanism. [2]
Lung Adenocarcinoma EGFR-Tyrosine Kinase Inhibitors (TKIs) DCLK1 critical for maintaining stemness in resistant cells. Activation of the Wnt/β-Catenin pathway. [3]
Ovarian Cancer (OvCa) Cisplatin High DCLK1 correlates with poor survival in platinum-treated patients. DCLK1 inhibition reduced tumor growth and metastasis. Promotion of a pro-metastatic phenotype and chemoresistance in tumor spheroids. [4]
Clear Cell Renal Cell Carcinoma (ccRCC) (Therapeutic context implied) Hypoxia drives switch to oncogenic DCLK1-L isoforms. Hypoxia-HIF2α-PLOD2 axis activates β-catenin, fueling tumor malignancy. [5]

Experimental Workflow for Evaluating DCLK1 Inhibitors

The following diagram outlines a generalized protocol for assessing the efficacy of a DCLK1-targeting compound in reversing chemoresistance, based on common methodologies from the cited research.

workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation (Xenograft Models) start Establish Resistant Cell Line step1 In Vitro Sensitivity Assays start->step1 a1 Viability Assay (MTT/MTS) • Dose-response curves • IC₅₀ calculation step1->a1 step2 Mechanistic Studies step3 In Vivo Validation step2->step3 b1 Tumor Volume Monitoring • Treatment groups:  - Vehicle  - Chemo alone  - Inhibitor alone  - Combination step3->b1 end Data Analysis & Conclusion a2 Clonogenic Assay • Colony formation post-treatment a1->a2 a3 Apoptosis Assay • Flow cytometry (Annexin V/PI) a2->a3 a4 Gene/Protein Expression • qRT-PCR, Western Blot • Stemness & EMT markers a3->a4 a4->step2 b2 Tissue Collection & Analysis • IHC for DCLK1, CSC markers • Toxicity assessment b1->b2 b2->end

Detailed Protocol Components

1. In Vitro Sensitivity Assays

  • Cell Viability (MTT) Assay: Plate cells in 96-well plates. After 24 hours, treat with a concentration gradient of the chemotherapeutic agent (e.g., 5-FU, Cisplatin), alone and in combination with a fixed dose of the DCLK1 inhibitor. Incubate for 24-48 hours. Add MTT reagent (5 mg/mL) at a 1:10 ratio to culture medium and incubate for 3-4 hours at 37°C. Replace medium with DMSO to solubilize formazan crystals. Measure absorbance at 570 nm with a reference at 630 nm. Calculate cell viability and determine IC₅₀ values [1].
  • Clonogenic Assay: Seed transfected or pre-treated cells in 6-well plates. After 24 hours, expose them to a single fraction of ionizing radiation (e.g., 4 Gy, 6 Gy) or a pulse of chemotherapy. Incubate for 7-10 days until colonies form. Fix and stain with crystal violet. Count colonies containing >50 cells. Calculate the Plating Efficiency (PE) and Survival Fraction (SF) [6].

2. Mechanistic Studies

  • Apoptosis Assay (Flow Cytometry): Grow and treat cells in 6-well plates. After 48 hours post-treatment, collect cells, wash with PBS, and stain with Annexin V and Propidium Iodide (PI) according to manufacturer protocols. Analyze using a flow cytometer. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+ [6].
  • Gene Expression Analysis (RT-qPCR): Isolate total RNA using a kit. Synthesize cDNA. Prepare a master mix containing SYBR Green PCR mix, primers, and cDNA. Run RT-qPCR with cycles of denaturation (95°C, 5 s), annealing (60°C, 30 s), and extension (72°C, 30 s) for 40 cycles. Use the 2^–ΔΔCt method to analyze relative expression of target genes (e.g., DCLK1, CD44, SOX2, caspases) normalized to a housekeeping gene like GAPDH [2] [1] [6].

3. In Vivo Validation

  • Xenograft Models: Subcutaneously inject chemoresistant cancer cells into immunodeficient mice. When tumors reach a palpable size, randomize mice into treatment groups. Monitor tumor volume regularly. At the endpoint, collect tumors and key organs for immunohistochemistry (IHC) analysis to assess DCLK1 expression, proliferation markers (Ki-67), and apoptosis (TUNEL) [4].

Future Research Directions

To advance the development of DCLK1-IN-4, your work could focus on:

  • Isoform-Specific Effects: Determine whether this compound preferentially targets the long (DCLK1-L) or short (DCLK1-S) isoforms, as their functions and prevalence can vary by cancer type [5] [7].
  • Synergy with Immunotherapy: Investigate potential synergy between DCLK1 inhibition and immune checkpoint blockers, given DCLK1's known role in modulating the tumor immune microenvironment [8] [4].
  • Biomarker Development: Correlate the expression levels of DCLK1 isoforms in patient samples with response to this compound treatment to identify predictive biomarkers for patient stratification.

I hope this detailed synthesis of the current literature provides a solid experimental framework for your work. Should you obtain specific data on this compound, these protocols can be adapted to characterize its efficacy precisely.

References

Comprehensive Application Notes and Protocols for DCLK1-IN-4 Treatment Assays in Patient-Derived Organoid Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DCLK1 Biology and Therapeutic Significance

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in gastrointestinal cancers and other solid tumors, functioning as both a tuft cell marker and a cancer stem cell (CSC) protein. DCLK1 is a serine-threonine protein kinase that exists in multiple isoforms due to alternative promoter usage and splicing, with at least four major isoforms identified in humans that vary in their microtubule-binding affinity and cellular localization [1]. Structurally, all DCLK1 isoforms possess a CaMK-like kinase domain and an autoinhibitory domain that regulates phosphorylation activity, while isoforms 1 and 2 contain tandem microtubule-binding domains that are critical for their function in cytoskeletal organization [1]. This molecular structure enables DCLK1 to integrate DNA repair mechanisms with survival signaling pathways, including NF-κB, TGF-β, and MAPK cascades, positioning it as a master regulator of cellular response to injury and oncogenic transformation [1].

The therapeutic significance of DCLK1 stems from its dual role in both tissue regeneration and cancer progression. In normal gastrointestinal physiology, DCLK1 is highly expressed in intestinal tuft cells where it contributes to epithelial repair mechanisms following injury, such as radiation damage [1]. However, in transformed cells, these same protective mechanisms are co-opted to promote therapy resistance and oncogenic progression. DCLK1 is overexpressed in various gastrointestinal cancers and is associated with poor prognosis, enhanced tumorigenic potential, and increased metastatic capacity [2]. DCLK1 influences cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival pathways through interactions with key signaling cascades including Notch, WNT/β-catenin, and NF-κB [2]. Recent research has demonstrated that DCLK1 also plays a crucial role in regulating invadopodia dynamics and matrix metalloproteinase trafficking, driving invasive progression in head and neck squamous cell carcinoma and potentially other epithelial cancers [3].

Organoid Models for Cancer Research

Advantages of Patient-Derived Organoids

Patient-derived organoids (PDOs) represent a revolutionary advancement in cancer modeling that offers a more physiologically relevant representation of tumor biology compared to traditional two-dimensional cell cultures or animal models. These three-dimensional structures are derived from adult or pluripotent stem cells and effectively mimic the structure and function of real organs and tissues in vivo while maintaining the ability to be stably sub-cultured over extended periods [4] [5]. The transformative potential of organoid technology in cancer research stems from their capacity to preserve the complex tissue architecture and cellular diversity of human cancers, enabling more accurate predictions of tumor growth, metastasis, and drug responses [4]. When coupled with multi-omics technologies, organoids facilitate in-depth exploration of tumor heterogeneity, molecular mechanisms, and the development of personalized treatment strategies [4].

Compared to traditional models, PDOs offer significant advantages that make them particularly suitable for studying DCLK1-targeted therapies like DCLK1-IN-4. While immortalized cancer cell lines undergo genetic drift during long-term culture and lose the heterogeneity of original tumors, organoids demonstrate greater genetic stability, maintaining up to 90% similarity to original biopsies in terms of somatic mutations and DNA copy number [6]. Similarly, animal xenograft models suffer from interspecies differences in tumor-stroma interactions, immune responses, and drug metabolism, limitations that organoids effectively overcome [6]. Organoids can be established with higher success rates from patient samples – studies report success rates of 91.7-95% for osteosarcoma organoids and 77.8% for lung cancer bone metastasis organoids [7] – making them ideal for biobanking and high-throughput drug screening applications.

Establishing Patient-Derived Organoid Cultures

The development of robust organoid cultures requires careful attention to tissue processing, culture conditions, and microenvironmental factors. The general workflow begins with obtaining patient tumor tissues through biopsy or surgical resection, followed by mechanical dissociation and enzymatic digestion to generate tissue fragments or single-cell suspensions [7]. These cellular preparations are then embedded in a suitable three-dimensional scaffold, typically basement membrane extract (BME) or Matrigel, which provides the essential extracellular matrix components for spatial organization [6]. The embedded cells are cultured in tissue-specific media supplemented with defined growth factors that maintain stemness and promote epithelial proliferation, typically including Wnt agonists, R-spondin, Noggin, and epidermal growth factor (EGF) for gastrointestinal organoids [6].

Table 1: Comparison of Patient-Derived Organoid Culture Methods

Method Principle Advantages Limitations Optimal Applications

| Matrigel-embedding (Submerged) | Cells suspended in Matrigel dome submerged in medium | • Well-established protocol • Suitable for high-throughput screening • Excellent for epithelial expansion | • Limited immune component retention • Passive nutrient diffusion constraints • Poor penetration of immune cells | • Primary drug screening • Genetic manipulation studies • Biobanking | | Air-Liquid Interface (ALI) | Tumor fragments in collagen matrix at air-medium interface | • Preserves native immune components • Maintains tumor microenvironment • Better mimicry of in vivo conditions | • Technical complexity • Immune component depletion over time • Lower throughput capacity | • Immunotherapy assessment • Tumor-immune interactions • Personalized vaccine development | | Microfluidic 3D Culture | Cell-Matrigel mixture in perfused microfluidic chips | • Enhanced nutrient/waste exchange • Real-time imaging capability • Modeling complex tissue interactions | • Specialized equipment required • Lower cell viability in some systems • Higher technical skill requirement | • Metastasis studies • Vascular interactions • Advanced TME modeling |

Several advanced culture methods have been developed to better recapitulate the tumor microenvironment (TME), which is crucial for studying DCLK1 given its role in modulating immune responses and stromal interactions. The air-liquid interface (ALI) method has emerged as particularly valuable for preserving native TME components, including immune cells, fibroblasts, and vascular elements [6]. In this system, tumor fragments embedded in collagen matrices are exposed to air in the upper chamber while receiving nutrients through serum-supplemented media below via microporous membranes [6]. This approach maintains the original TME architecture and cellular diversity more effectively than traditional Matrigel-embedding methods, making it especially suitable for evaluating immunomodulatory agents and combination therapies. For this compound studies, which may impact both cancer cells and their microenvironment, ALI cultures provide a more comprehensive platform for assessing therapeutic effects.

DCLK1 as a Therapeutic Target

DCLK1 Signaling Networks in Cancer

DCLK1 occupies a central position in multiple oncogenic signaling cascades, making it an attractive therapeutic target for intervention. DCLK1 regulates several critical cellular processes through distinct molecular mechanisms. In the context of DNA damage response, DCLK1 integrates with p53/ATM pathways to enhance repair capacity and promote cell survival following injury, such as radiation exposure [1]. This pathway is particularly relevant for understanding radioresistance in gastrointestinal cancers and highlights the potential for DCLK1 inhibition to sensitize tumors to conventional treatments. Additionally, DCLK1 modulates key survival signaling cascades including NF-κB, TGF-β, and MAPK pathways, which collectively contribute to therapeutic resistance and cancer progression [1]. The intersection of DCLK1 with these established oncogenic pathways provides a molecular rationale for its targeting in combination therapy approaches.

Recent research has unveiled a novel function of DCLK1 in regulating invasive machinery through its effects on invadopodia dynamics and matrix metalloproteinase trafficking. In head and neck squamous cell carcinoma, DCLK1 forms complexes with KIF16B and RAB40B to facilitate the transport of matrix-degrading enzymes like MMP9 to the distal ends of invadopodia, thereby enhancing extracellular matrix degradation and locoregional invasion [3]. This molecular mechanism connects DCLK1's known role in vesicular transport – initially characterized in neuronal systems – to cancer invasion and metastasis. The following diagram illustrates the key signaling pathways regulated by DCLK1 that contribute to its oncogenic functions:

G cluster_pathway1 DNA Damage & Survival cluster_pathway2 Invasion & Metastasis DCLK1 DCLK1 p53_ATM p53/ATM Pathway DCLK1->p53_ATM NFkB NF-κB Signaling DCLK1->NFkB TGFb TGF-β Pathway DCLK1->TGFb MAPK MAPK Cascade DCLK1->MAPK KIF16B KIF16B (Kinesin) DCLK1->KIF16B Complexes with RAB40B RAB40B (GTPase) DCLK1->RAB40B Complexes with DNA_Repair DNA_Repair p53_ATM->DNA_Repair Enhances Survival Survival NFkB->Survival Promotes EMT EMT TGFb->EMT Induces Proliferation Proliferation MAPK->Proliferation Stimulates MMP_Trafficking MMP9/MT1-MMP Trafficking KIF16B->MMP_Trafficking Facilitates RAB40B->MMP_Trafficking Invadopodia Invadopodia Maturation MMP_Trafficking->Invadopodia ECM_Degradation ECM Degradation Invadopodia->ECM_Degradation

DCLK1 Inhibition Strategies

Pharmacological inhibition of DCLK1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating efficacy in preclinical models. This compound represents one such compound that specifically targets the kinase activity of DCLK1, interfering with its oncogenic functions. Preclinical studies demonstrate that DCLK1 inhibition sensitizes tumors to radiotherapy while paradoxically preserving mucosal repair in normal tissues, suggesting a therapeutic window that could be exploited clinically [1]. This selective effect may stem from differential expression of DCLK1 isoforms or contextual dependencies in signaling pathway activation between normal and malignant cells.

The mechanism of action of DCLK1 inhibitors like this compound involves competitive binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation of downstream substrates and disrupting DCLK1-dependent signaling networks. In head and neck squamous cell carcinoma models, genetic or pharmacological inhibition of DCLK1 resulted in reduced invadopodia numbers, decreased extracellular matrix degradation, and impaired invasive capacity [3]. These morphological changes were accompanied by molecular alterations including reduced secretion of matrix metalloproteinases, particularly MMP9, and disruption of trafficking complexes involving KIF16B and RAB40B [3]. Beyond direct effects on cancer cells, DCLK1 inhibition also modulates the tumor microenvironment by shifting macrophage polarization away from the immunosuppressive M2 phenotype and potentially enhancing anti-tumor immunity [1]. These multifaceted mechanisms support the development of this compound as both a monotherapy and a combination agent with existing treatment modalities.

This compound Treatment Assays in Organoids

Organoid Culture and Maintenance

Successful implementation of this compound treatment assays requires rigorous maintenance of organoid cultures to preserve phenotypic stability and physiological relevance. For gastrointestinal cancer organoids, the base culture medium typically consists of advanced DMEM/F12 supplemented with essential additives including penicillin (100 µg/mL), 2mM Glutamax, 5mM HEPES, and B27 and N2 supplements at 50× and 100× dilutions, respectively [8]. Critical growth factors must be added to this base medium to support organoid proliferation and stemness maintenance: recombinant EGF (50 ng/mL), Noggin-FC supernatant (10% v/v), and R-Spondin-FC supernatant (20% v/v) – collectively termed ENR medium [8]. For establishing cultures from primary tissues, additional pathway modulators may be necessary initially, including Wnt3A, nicotinamide, Alk inhibitors, and p38 inhibitors, to achieve optimal growth conditions that mimic the stem cell niche [6].

The passaging protocol for organoids should be performed when structures become dense and luminal spaces are no longer clearly visible, typically every 7-14 days depending on the specific organoid line. For mechanical passaging, Matrigel domes containing organoids are dissolved in cell recovery solution followed by gentle mechanical disruption through pipetting or scraping. For enzymatic passaging, organoids are incubated with TrypLE solution for 15 minutes at 37°C to generate single-cell suspensions or small fragments [8]. The dissociation approach should be optimized based on experimental requirements – mechanical methods better preserve cell-cell contacts and native architecture while enzymatic digestion enables more uniform fragment size and accurate quantification. For treatment assays, organoids should be maintained for at least 3-5 passages to ensure stable growth characteristics before initiating drug testing, with regular monitoring of morphological features and biomarker expression to confirm phenotypic stability.

This compound Treatment Protocol

The following protocol outlines a standardized approach for evaluating this compound efficacy in patient-derived organoid models, with specific considerations for dose optimization, treatment duration, and response assessment:

  • Organoid Preparation: Harvest organoids at 70-80% confluence using appropriate dissociation methods based on the culture system. For Matrigel-embedded cultures, dissolve domes in cell recovery solution, collect organoids by centrifugation (300-500 × g for 3-5 minutes), and gently dissociate into fragments of approximately 50-100 cells using enzymatic or mechanical methods. Count organoid fragments using a hemocytometer and adjust concentration to 500-1000 fragments/mL in complete culture medium.

  • Experimental Seeding: For 96-well plates, seed 50 μL of organoid suspension (25-50 fragments) per well in Matrigel domes. Allow solidification for 20-30 minutes at 37°C before carefully adding 100-150 μL of pre-warmed complete medium per well. For 384-well formats, scale down volumes proportionally. Include appropriate control wells: vehicle control (DMSO), positive control (e.g., standard chemotherapeutic agent), and blank wells (Matrigel only without organoids). Incubate plates for 24-48 hours to allow organoid recovery and attachment before initiating drug treatment.

  • This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw cycles. Generate a serial dilution series in complete culture medium to achieve the desired concentration range (typically 0.1 nM to 10 μM) while maintaining constant DMSO concentration (≤0.1%) across all treatment conditions, including vehicle controls.

  • Treatment Administration: After the recovery period, carefully remove existing culture medium and replace with 100-150 μL of treatment medium containing appropriate concentrations of this compound or control solutions. For kinetic studies requiring prolonged exposure, replace treatment medium every 72-96 hours to maintain compound stability and nutrient availability.

  • Incubation and Monitoring: Maintain treated organoids in standard culture conditions (37°C, 5% CO₂) for the duration of the experiment, typically 3-10 days depending on the specific assay endpoints. Monitor organoid morphology, size, and viability daily using brightfield microscopy to track temporal response patterns.

Table 2: this compound Treatment Assay Parameters and Optimization Guidelines

Parameter Standard Conditions Optimization Range Technical Considerations

| Dosing Strategy | 8-point 1:3 serial dilution | 0.1 nM - 10 μM | • Include DCLK1-overexpressing and knockout lines as controls • Test in combination with standard therapies | | Treatment Duration | 5-7 days | 3-10 days | • Short-term (3-5 days) for viability assays • Extended (7-10 days) for recovery/resistance studies | | Organoid Density | 25-50 fragments/well (96-well) | 10-100 fragments/well | • Lower density for high-content imaging • Higher density for molecular analyses | | Endpoint Assays | Cell viability, caspase activation, morphology | Multi-parametric analysis | • Stagger treatment times for simultaneous endpoint analysis • Include recovery period assessment | | Culture Format | Matrigel-embedded (96-well) | ALI, microfluidic platforms | • Matrigel for high-throughput screening • ALI for immune co-culture studies |

Combination Treatment Strategies

Given DCLK1's role in therapy resistance, combination approaches represent a particularly promising application for this compound. Rational combination strategies should be based on DCLK1's molecular functions in specific cancer types. For example, in colorectal cancer models with APC mutations, DCLK1 inhibition may synergize with Wnt pathway modulators, particularly since DCLK1 is regulated by and contributes to β-catenin signaling [8] [2]. Similarly, in inflammatory contexts, combining this compound with NF-κB pathway inhibitors may enhance efficacy, as DCLK1 phosphorylates IKKβ and promotes pro-inflammatory cytokine production including IL-6 [9].

For combination therapy assays, two main approaches can be employed: simultaneous administration or sequential treatment. Simultaneous combination involves adding this compound together with the secondary agent at predetermined ratios, typically using fixed concentration designs or systematic variation of both compounds in matrix formats. Sequential treatment involves pre-exposure to one agent followed by the second, which can help identify optimal scheduling for maximal therapeutic effect. In radiation combination studies, this compound should be administered 24-48 hours before radiation exposure based on evidence that DCLK1 regulates DNA damage response pathways and preconditioning with inhibitor may enhance radiosensitivity [1]. Appropriate controls must include each agent alone at matched concentrations, vehicle controls, and synergy analysis using methods such as the Chou-Talalay combination index.

Assessment and Analysis Methods

Viability and Proliferation Assays

Quantitative assessment of treatment response requires multiple complementary approaches to capture the full spectrum of this compound's effects on organoid biology. Cell viability assays provide a fundamental measure of compound efficacy and should be performed using validated methods suitable for three-dimensional cultures. The CellTiter-Glo 3D assay represents a robust approach for measuring ATP content as a proxy for viability, with specific protocol adaptations for organoid systems: equilibrate plates to room temperature for 30 minutes, add equal volume of CellTiter-Glo 3D reagent, mix thoroughly using orbital shaking for 5 minutes to ensure organoid lysis, and incubate for 25 minutes before recording luminescence [6]. For longitudinal monitoring without sacrificing cultures, resazurin-based assays (e.g., Alamar Blue) can be used with 10% v/v reagent added directly to culture medium followed by 4-6 hour incubation at 37°C and fluorescence measurement (560ₑₓ/590ₑₘ).

Proliferation capacity can be assessed through direct cell counting approaches or metabolic activity measurements. For high-content analysis, organoids can be labeled with EdU (5-ethynyl-2'-deoxyuridine) for 4-6 hours before harvesting, followed by click chemistry detection and quantification of the percentage of EdU-positive cells within the total DAPI-positive population [10]. This approach specifically identifies cells in S-phase and provides dynamic information about cell cycle progression. Alternatively, Ki-67 immunostaining offers a snapshot of the proliferative fraction within organoid cultures at the time of fixation. For these analyses, it is essential to account for regional proliferation patterns within organoids, as hypoxic cores may exhibit reduced proliferation even in untreated controls, potentially confounding response assessment.

Morphological and Functional Analysis

High-content imaging provides rich phenotypic data that complements quantitative viability measurements. Brightfield imaging should be performed daily to track organoid size, structural integrity, and morphological changes using automated platforms when available. Organoid size quantification can be performed using ImageJ or commercial software by measuring cross-sectional area and diameter, with response categorization as follows: progressive growth (≥10% size increase), stable disease (±10% size change), partial regression (10-50% size decrease), and complete regression (≥50% size decrease or complete disintegration) [7]. For more detailed morphological analysis, organoids can be fixed in 4% paraformaldehyde for 30 minutes at room temperature, permeabilized with 0.5% Triton X-100, and stained with fluorescent dyes including Phalloidin (F-actin), DAPI (nuclei), and CellMask (plasma membrane) to visualize architectural features.

Functional assessments should evaluate DCLK1-specific mechanisms based on its known biological roles. For invasion capacity, organoids can be embedded in collagen matrices with higher density (3-4 mg/mL) and monitored for protrusion formation and matrix remodeling over 48-72 hours [3]. Invadopodia activity can be specifically assessed using gelatin degradation assays where coverslips are coated with fluorescent gelatin, organoids are plated on this substrate, and degradation areas are quantified after 24 hours [3]. To evaluate stemness properties, flow cytometric analysis of established CSC markers (e.g., CD44, CD133, LGR5) can be performed on dissociated organoids following this compound treatment. Additionally, clonogenic assays assess self-renewal capacity by plating single cells from treated organoids in low density and quantifying organoid formation efficiency after 7-14 days.

Molecular Pathway Analysis

Mechanistic studies are essential for confirming target engagement and understanding this compound's effects on downstream signaling networks. Western blot analysis should evaluate phosphorylation status of direct and indirect DCLK1 substrates, including components of the MAPK pathway, as well as expression of proteins involved in invasion (MMP9, MT1-MMP) and stemness (LGR5, BMI-1) [3]. For proteomic profiling, tandem mass tag (TMT)-based mass spectrometry can identify differentially expressed proteins following DCLK1 inhibition, with particular attention to networks involved in cell-ECM interaction, cytoskeletal reorganization, and membrane trafficking [3].

Gene expression analysis through RNA sequencing or targeted RT-PCR panels provides insights into transcriptional changes induced by this compound. Key gene signatures to examine include: tuft cell markers (DCLK1, SOX4, POU2F3), epithelial-mesenchymal transition factors (ZEB1, SNAI1, VIM, CDH1), and inflammatory mediators (IL-25, IL-13, IL-4) [10] [2]. For functional validation, CRISPR-Cas9-mediated knockout of DCLK1 in organoids provides an important control to distinguish on-target versus off-target effects of pharmacological inhibition. These molecular analyses should be correlated with phenotypic responses to establish mechanism-efficacy relationships and identify potential biomarkers of sensitivity or resistance.

Technical Considerations and Optimization

Assay Validation and Quality Control

Robust implementation of this compound organoid treatment assays requires systematic validation and ongoing quality control measures. Batch-to-batch variability in organoid cultures can significantly impact assay performance, necessitating the establishment of quantitative acceptance criteria. Key parameters to monitor include: baseline proliferation rate (minimum 1.5-fold expansion over 72 hours in control conditions), viability (≥85% by ATP content or Calcein AM staining), and morphological consistency maintenance of tissue-specific architecture across passages) [6]. For DCLK1-targeted studies specifically, baseline DCLK1 expression should be confirmed in untreated organoids through Western blot, immunofluorescence, or flow cytometry, with periodic verification that expression levels remain stable throughout the experimental timeline.

Pharmacological assay validation should include determination of Z'-factor values using positive and negative controls to confirm assay robustness for high-throughput applications. A Z'-factor ≥0.5 indicates excellent separation between signals, suitable for screening purposes [7]. Additionally, this compound stock solutions should be regularly quality-controlled using LC-MS to verify compound integrity, particularly for extended treatment durations exceeding 72 hours. Solubility and stability in culture medium should be confirmed through UV-HPLC analysis at beginning and end of treatment periods, as precipitation or degradation can significantly impact apparent potency. For combination studies, validation should include confirmation that vehicle concentrations (typically DMSO) remain below cytotoxic thresholds (generally ≤0.1%) across all treatment conditions.

Troubleshooting and Limitations

Several technical challenges commonly arise in organoid treatment assays that require specific troubleshooting approaches. Incomplete organoid dissociation can lead to uneven seeding density and variable assay performance; this can be addressed by optimizing digestion time and method for each organoid line and implementing visual inspection of fragment size distribution before seeding. Edge effects in multi-well plates, characterized by increased evaporation in perimeter wells, can be minimized by using specialized microplates with evaporation rings or maintaining a buffer ring of PBS in outer wells. Heterogeneous organoid responses within the same treatment condition may reflect legitimate biological diversity rather than technical artifact; this can be addressed by increasing replicate number and implementing single-organoid analysis approaches rather than well-averaged measurements.

Several inherent limitations of organoid models should be considered when interpreting this compound treatment data. The absence of fully intact tumor microenvironment components, particularly immune cells and vasculature, may modulate drug response in ways not captured in standard organoid cultures [6]. While co-culture systems can partially address this limitation, they introduce additional complexity and variability. Additionally, the artificial Matrigel environment may influence drug penetration and distribution compared to in vivo conditions, potentially affecting potency estimates. For DCLK1-targeting specifically, the dynamic regulation of DCLK1 expression during organoid maturation should be considered, as tuft cell populations and DCLK1 isoforms may shift over time in culture [10]. These limitations highlight the importance of correlating organoid findings with in vivo models during lead optimization stages.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for implementing this compound treatment assays in patient-derived organoid models. The standardized approaches for organoid culture, compound administration, and multi-parametric response assessment enable robust evaluation of this promising therapeutic candidate across cancer types. The integration of functional assays specifically designed to probe DCLK1-related mechanisms – including invadopodia activity, stemness properties, and inflammatory signaling – provides mechanistic insights beyond conventional viability metrics.

As organoid technology continues to evolve, several future directions will enhance the utility of these models for DCLK1-targeted drug development. Advanced co-culture systems incorporating immune cells and fibroblasts will better recapitulate the tumor microenvironment and its influence on treatment response [6]. Microfluidic platforms enabling real-time imaging of invasion and metastasis processes will provide deeper insights into DCLK1's role in cancer progression [3]. Additionally, the development of standardized biobanking practices and automated processing pipelines will increase throughput and reproducibility for screening applications. When correlated with clinical data, this compound response patterns in organoid models may ultimately inform patient selection strategies and combination therapy approaches in translational applications, moving closer to the promise of personalized cancer medicine.

References

DCLK1 Targeting Modalities in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

While data on DCLK1-IN-4 is unavailable, the table below summarizes the primary classes of DCLK1-targeting tools identified in recent scientific literature, which may provide useful reference points for your research.

Targeting Modality Example / Identifier Key Characteristics / Mechanism Reported Applications / Findings
Small-Molecule Kinase Inhibitors DCLK1-IN-1 [1] Selective, ATP-competitive inhibitor; used with complementary G532A resistance mutation [1]. Phenocopied kinase-dead mutants; reduced cancer cell proliferation, invasion, spheroid growth [1].
Monoclonal Antibodies CBT-15 [2] [3] Targets a unique extracellular non-kinase binding domain (NKEBD) on specific DCLK1 isoforms [2] [3]. Reduced PDAC tumor growth; disrupted tumor-stromal interactions [2] [3].
D-Peptides D-peptide 1 [3] Novel peptide targeting the NKEBD; modulates protein-protein interactions (e.g., with gelsolin) [3]. Suppressed PDAC cell proliferation and tumor growth in xenograft models via non-tumoricidal mechanisms [3].
Gene Silencing siRNA / shRNA [4] [5] RNA interference to knock down DCLK1 expression. Reduced cell proliferation, migration, invasion; impaired invadopodia function and MMP secretion [4] [5].
CRISPR/Cas9 N/A [6] Used for specific ablation of DCLK1 long isoforms (DCLK1-L) [6]. Attenuated cancer malignancy in vitro and in vivo [6].

Experimental Workflows for DCLK1 Inhibitor Validation

For researchers working on DCLK1 inhibitors, the following workflow outlines common experimental steps for validating compound activity and function, synthesized from the methodologies in the search results.

f start DCLK1 Inhibitor Investigation in_vitro In Vitro Biochemical & Cellular Validation start->in_vitro binding_assay Target Engagement Assays (e.g., Cellular Thermal Shift Assay) in_vitro->binding_assay kinase_dead Kinase-Dead Mutant (D511N, D533N) Control in_vitro->kinase_dead phenotype Phenotypic Screening (Proliferation, Colony Formation) in_vitro->phenotype in_vitro_func In Vitro Functional Characterization phenotype->in_vitro_func invasion Invasion & Migration Assays (Transwell, Wound Healing) in_vitro_func->invasion stemness Stemness Properties (Spheroid Formation Assay) in_vitro_func->stemness signaling Downstream Signaling Analysis (Western Blot, Proteomics) in_vitro_func->signaling in_vivo In Vivo & Mechanistic Studies signaling->in_vivo xenograft Xenograft Tumor Models in_vivo->xenograft mechanism Mechanism of Action (e.g., Proteomics, Protein Interaction) in_vivo->mechanism

How to Locate Information on this compound

To find the specific information you require, I suggest the following steps:

  • Search specialized databases: Probe chemical vendor catalogs (e.g., MedChemExpress, Selleckchem, Tocris), patent databases (e.g., USPTO, Google Patents), and chemical literature databases (e.g., SciFinder-n, Reaxys) using the exact identifier "this compound".
  • Review citing literature: If you have a foundational paper that first mentions this compound, use platforms like Google Scholar or Connected Papers to find subsequent studies that have cited it and may contain detailed application notes.
  • Consult preprint servers: Check repositories like bioRxiv for pre-prints, as new inhibitor data is often shared there before formal journal publication.

References

Analytical Methods for DCLK1 Inhibitor Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The development of a selective DCLK1 inhibitor requires a multi-faceted approach to confirm its potency, selectivity, and mechanism of action. The following protocols, adapted from studies on DCLK1-IN-1, provide a robust template for characterizing compounds like DCLK1-IN-4 [1].

Table 1: Key Biochemical and Cellular Assays for DCLK1 Inhibitor Profiling

Assay Type Methodology Description Key Outcome Measures Reported Data for DCLK1-IN-1
Biochemical Binding (KINOMEscan) [1] Competition binding assay against recombinant DCLK1 kinase domain. IC₅₀: Concentration causing 50% inhibition of probe binding. 9.5 nM
In Vitro Kinase Activity [1] Radioactive kinase assay using ³³P-ATP and recombinant DCLK1 kinase domain. IC₅₀: Concentration causing 50% inhibition of kinase activity. 57.2 nM (at 50 μM ATP)
Cellular Target Engagement (NanoBRET) [1] Energy transfer assay in live cells (e.g., HCT116) to measure displacement of a fluorescent tracer. IC₅₀: Concentration causing 50% tracer displacement. 279 nM

| Cellular Viability (2D vs. 3D) [1] | - 2D Monolayer culture

  • 3D Spheroid culture | IC₅₀: Concentration reducing cell viability by 50%. | >20,000 nM (2D) >20,000 nM (3D) | | Thermodynamic Binding (ITC) [1] | Isothermal Titration Calorimetry measures heat changes from ligand-protein binding. | Kd: Equilibrium dissociation constant. | 109 nM |

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC₅₀ Determination

This protocol measures the direct inhibition of DCLK1 kinase activity by a compound [2] [1].

  • Reaction Setup: In a 96-well plate, combine the following components in a buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT):
    • Recombinant DCLK1 kinase domain (e.g., residues 364-689): 1-10 nM.
    • Test compound (this compound): A serial dilution (e.g., 0.1 nM to 10,000 nM).
    • ATP: At a concentration near the Km (e.g., 50 μM) to ensure assay stringency.
    • Peptide substrate: A derivative of a known kinase substrate (e.g., PRAK).
  • Initiation and Incubation: Start the reaction by adding a mixture of ATP and the peptide substrate. Allow the reaction to proceed for 60 minutes at room temperature.
  • Detection and Analysis:
    • Method A (Radioactive): Include [γ-³³P]-ATP in the reaction. Terminate the reaction and quantify the incorporation of ³³P into the peptide substrate using a phosphor imager or similar detection after separation by microcapillary electrophoresis [2] [1].
    • Method B (Luminescence): Use an ADP-Glo Kinase Assay kit. After the kinase reaction, stop the assay with ADP-Glo reagent to deplete remaining ADP, then convert the newly produced ADP to ATP, which is detected using a luciferase/luciferin reaction. Measure luminescence.
  • Data Processing: Plot the signal (radioactivity or luminescence) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

The workflow for this kinase activity assay is summarized below:

G Start Start Kinase Assay Prep Prepare Reaction Mixture Start->Prep Inhibitor Add Inhibitor Serial Dilution Prep->Inhibitor StartReaction Initiate Reaction with ATP + Substrate Inhibitor->StartReaction Incubate Incubate (60 min, RT) StartReaction->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Product Stop->Detect Analyze Analyze Data & Calculate IC₅₀ Detect->Analyze End IC₅₀ Result Analyze->End

Protocol 2: Cellular Target Engagement Using NanoBRET

This protocol confirms that the inhibitor binds to DCLK1 in the complex cellular environment [1].

  • Cell Preparation: Seed HCT116 colon carcinoma cells (or another relevant line) engineered to express a NanoLuc-DCLK1 fusion protein into a 96-well plate. Culture until cells are ~80% confluent.
  • Tracer and Inhibitor Addition:
    • Prepare a working solution of the cell-permeable NanoBRET tracer (e.g., TAE684-NanoBRET-590) in assay buffer.
    • Add the tracer to all wells.
    • Add a serial dilution of this compound to the test wells. Include controls (e.g., DMSO for 0% inhibition, high concentration of unlabeled TAE684 for 100% inhibition).
  • Incubation and Reading: Incubate the plate for 2-4 hours at 37°C to allow equilibrium. Following incubation, add the NanoBRET NanoGlo Substrate and measure both donor luminescence (450 nm) and acceptor emission (610 nm) using a plate reader capable of BRET detection.
  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Luminescence). Normalize the data from test wells to the positive and negative controls. Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC₅₀.

Application to this compound and Future Directions

While the exact data for this compound is not public, the established path for its predecessor provides a clear roadmap. To adapt these protocols for this compound, you should:

  • Verify Selectivity: Utilize the KINOMEscan platform or a similar broad-panel screening service to profile this compound against a wide range of kinases (e.g., 400+), confirming its selectivity over primary off-targets like ERK5 and LRRK2 [1].
  • Profile in Disease Models: The most relevant biological activity for DCLK1 inhibitors has been demonstrated in patient-derived organoid models, particularly for pancreatic ductal adenocarcinoma (PDAC) [1]. Testing this compound in such 3D models that express DCLK1 would be a critical step.
  • Investigate Non-Kinase Domains: Emerging research highlights the importance of targeting the non-kinase functions of DCLK1, such as the unique extracellular domain (NKEBD) present in specific isoforms [3] [4]. The activity of this compound could be contrasted with that of monoclonal antibodies (e.g., CBT-15) or D-peptides targeting this domain to understand its full mechanistic profile [3].

References

optimizing DCLK1-IN-4 treatment duration

Author: Smolecule Technical Support Team. Date: February 2026

Available Research on DCLK1 Inhibition

While direct information on DCLK1-IN-4 is unavailable, current research offers insights into targeting DCLK1, which can inform experimental design. The table below summarizes key findings from studies on DCLK1 inhibitors and their treatment conditions.

Inhibitor / Tool Type / Target Reported Treatment Duration (In Vitro) Key Findings / Context Source Study / Model
DCLK1-IN-1 Small-molecule kinase inhibitor 72-96 hours [1] Used to inhibit proliferation, invasion, and migration. Head and Neck Squamous Cell Carcinoma (HNSCC)
siRNA / shRNA Genetic knockdown (multiple isoforms) ~72 hours (transfection); stable lines generated [1] [2] Reduces invasion, stemness traits, and protein expression. Effects validated over multiple days. HNSCC, Prostate Cancer
LRRK2-IN-1 Small-molecule inhibitor (off-target) 72-96 hours [1] Used to inhibit DCLK1 and study downstream NOTCH signaling. Head and Neck Squamous Cell Carcinoma (HNSCC)
D-peptide 1 Targets extracellular domain (Isoform 4) Not explicitly stated (assays over days/weeks) [3] Suppresses tumor growth in vivo without inducing cell death, suggesting non-cytotoxic mechanism. Pancreatic Ductal Adenocarcinoma (PDAC)

General Framework for Protocol Development

Since specific data for this compound is lacking, you can establish an initial optimization strategy by determining the compound's mechanism and defining key biological endpoints.

Determine the Inhibitor's Mechanism and Specificity
  • Identify Target Isoforms: DCLK1 has multiple isoforms (Long vs. Short) with different domains and functions [4] [5] [6]. Determine which isoforms your cell models express and whether this compound targets the kinase domain or other regions.
  • Verify On-Target Effect: Before duration studies, confirm that this compound engages its intended target. A well-defined protocol includes:
    • Transfection with Control siRNA: Establish a baseline.
    • Transfection with DCLK1-Targeting siRNA: Use a pool of siRNA duplexes targeting multiple DCLK1 splice variants [1].
    • Treatment with Inhibitor: Apply this compound to relevant cell lines.
    • Western Blot Analysis: After ~72 hours, harvest protein lysates and probe with anti-DCLK1 and loading control (e.g., GAPDH) antibodies to confirm knockdown or inhibition [1] [7].
Define and Measure Key Biological Endpoints

Optimizing duration requires linking treatment time to the biological effect you aim to achieve. Based on DCLK1's known functions, consider tracking these endpoints over a time course (e.g., 24, 48, 72, 96 hours):

Target Process Key Assays Technical Notes
Cell Proliferation & Viability Alamar Blue assay [1], Colony formation (clonogenicity) [3] [7] Distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.
Cancer Stemness Sphere formation assay [3] [7] Assess self-renewal capability in 3D culture.
Invasion & Metastasis Boyden chamber (Transwell) invasion assay [1] [2], Gelatin degradation (invadopodia) assay [2] Evaluates capacity to degrade and invade through extracellular matrix.
Signaling Pathway Modulation Western Blot for pathway components (e.g., NOTCH, Hippo-YAP) [1] [7], Quantitative RT-PCR for stemness markers [7] Determine how long treatment is needed for sustained pathway suppression.

Experimental Design Roadmap

The diagram below outlines a logical workflow for designing your experiments to determine the optimal treatment duration for this compound.

G cluster_1 Phase 1: Preliminary Characterization cluster_2 Phase 2: Time-Course Assays cluster_3 Phase 3: Data Analysis & Validation Start Start: Define Research Goal P1_1 Identify target DCLK1 isoforms in your model system Start->P1_1 P1_2 Confirm on-target effect of This compound via Western Blot P1_1->P1_2 P1_3 Establish dose-response curve (IC50 determination) P1_2->P1_3 P2_1 Design time-course experiment (e.g., 24h, 48h, 72h, 96h) P1_3->P2_1 P2_2 Measure biological endpoints: - Proliferation/Viability - Stemness (Sphere formation) - Invasion/Migration - Pathway Modulation (WB) P2_1->P2_2 P3_1 Analyze data to identify minimal effective duration and effect sustainability P2_2->P3_1 P3_2 Validate optimal duration in vivo (if applicable) P3_1->P3_2 End Outcome: Optimized Treatment Protocol for this compound P3_2->End

Suggested Next Steps

To move forward with your technical support project, I suggest you:

  • Contact the Supplier: Reach out to the manufacturer or distributor of this compound for any available technical data sheets or recommended protocols.
  • Review Patent Literature: Search patent databases for Example sections that often contain detailed experimental procedures not found in journals.
  • Set Up Pilot Experiments: Use the framework above to design a robust time-course pilot study that measures multiple endpoints simultaneously to efficiently pinpoint the optimal duration.

References

DCLK1-IN-4 off-target effects reduction

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1-IN-1 Selectivity Profile

The table below summarizes the known binding and inhibitory concentrations of DCLK1-IN-1, which can serve as a benchmark for the kind of data you would need for DCLK1-IN-4 [1].

Target Binding IC₅₀ (Cell-free assay) Kinase Inhibition IC₅₀ (Kinase assay)
DCLK1 9.5 nM 57.2 nM
DCLK2 31 nM 103 nM

Beyond its primary targets, DCLK1-IN-1 has been noted to weakly inhibit ERK5 in certain cellular contexts [1]. It is also described as a highly selective, in vivo-compatible chemical probe for the DCLK1 domain, especially when used together with its control compound, DCLK1-NEG [2] [1].

Experimental Validation Protocols

Here are key methodologies cited in the literature for validating DCLK1 inhibitor effects and ruling out off-target concerns, which you can adapt for your guides.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement of the inhibitor within the cell. One protocol involved treating cells (e.g., DLD-1) with 1 μM DCLK1-IN-1 overnight, followed by exposure of the cell lysates to a temperature gradient. A measurable increase in the thermal stability of DCLK1 in the drug-treated samples (approx. 3°C) confirms specific binding [2].
  • Use of Kinase-Dead (KD) Mutants: Engineering cells to express kinase-dead mutants of DCLK1 (e.g., D511N or D533N) is a genetic strategy to mimic pharmacological inhibition. Phenotypes observed with these mutants (e.g., reduced cell growth, invasion, spheroid formation) can be compared to those seen with the inhibitor. If they "phenocopy" each other, it strongly supports that the drug's effects are on-target [2].
  • Employing a Control Compound: Using an inactive control compound like DCLK1-NEG is critical. This compound is structurally similar but designed not to inhibit DCLK1. Its use helps distinguish specific effects of DCLK1 inhibition from non-specific or off-target effects in all functional assays [2] [1].

Troubleshooting Common Scenarios

You can structure your FAQ around common experimental challenges:

  • Unexpected phenotypic effects in my assay. How do I know if it's an off-target effect?

    • Solution: Run a parallel experiment with the DCLK1-NEG control compound. If the effect is not seen with the control, it is more likely to be an on-target effect. Additionally, validate key findings using an orthogonal method, such as siRNA-mediated knockdown of DCLK1 [3].
  • My in vivo results are inconsistent. What are the validated experimental conditions?

    • Solution: Based on DCLK1-IN-1 studies, a typical protocol in mice uses doses of 5 mg/kg or 10 mg/kg, administered via oral gavage. The compound is reported to be well-tolerated at these doses with no observed adverse effects or loss of body weight [4] [1].

The following diagram illustrates the core experimental workflow for validating the specificity of a DCLK1 inhibitor, integrating the methods discussed above:

G Start Start: Plan Experiment Cell In Vitro Cellular Assays Start->Cell Animal In Vivo Animal Models Start->Animal Val1 Validate Target Engagement (Cellular Thermal Shift Assay) Cell->Val1 Val2 Compare to Genetic Control (Kinase-Dead Mutant Phenotype) Cell->Val2 Val3 Use Pharmacological Control (DCLK1-NEG Inactive Compound) Cell->Val3 Animal->Val3 Result Interpret Results Val1->Result Val2->Result Val3->Result

References

improving DCLK1-IN-4 cellular uptake

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1-IN-4 Technical Support Center

Frequently Asked Questions

Q1: What are the common reasons for low cellular efficacy of this compound in our experiments? Low cellular efficacy is often a result of poor cellular uptake. The table below summarizes the primary factors and suggested verification experiments.

Potential Cause Underlying Principle Verification Experiment
Low Cell Permeability Compound may be too hydrophilic or large to passively diffuse across cell membrane [1]. Measure intracellular concentration via LC-MS/MS or use a fluorescently tagged analog for visualization.
Efflux by Transporters P-glycoprotein (P-gp) and other efflux pumps can actively export the compound [2]. Use an efflux pump inhibitor (e.g., Verapamil) in a cytotoxicity assay; test in cell lines with low vs. high P-gp expression.
Intracellular Metabolism Compound may be metabolized and inactivated by cellular enzymes before reaching its target. Analyze intracellular compound stability over time using mass spectrometry.
Target (DCLK1) Isoform Variability DCLK1 has multiple isoforms; inhibitor affinity may vary. Isoforms 2/4 have a unique extracellular domain not targeted by kinase inhibitors like this compound [2] [1]. Validate DCLK1 isoform expression in your cell lines (RT-PCR/Western) and confirm inhibitor binding affinity via SPR or similar.

Q2: Which DCLK1 isoforms are not targeted by kinase inhibitors like this compound, and why does it matter? Your experiments might fail if the cell line used expresses DCLK1 isoforms that the inhibitor cannot target. The table below lists the major human DCLK1 isoforms.

Isoform Key Domains Intracellular/Extracellular Targetable by this compound?
Isoform 1 Microtubule-binding domains, Kinase domain [2] Intracellular kinase Yes (presumed)
Isoform 2 Microtubule-binding domains, Kinase domain, Unique C-terminal ECD (NKEBD) [2] [1] Intracellular kinase & Extracellular domain No (Kinase domain is present, but NKEBD is not targeted)
Isoform 3 Information not detailed in search results Information not detailed in search results Unclear
Isoform 4 Kinase domain, Unique C-terminal ECD (NKEBD) (Lacks microtubule-binding domains) [2] [1] Intracellular kinase & Extracellular domain No (Its functions are kinase-independent)

The unique extracellular domain of isoforms 2 and 4, known as the Non-Kinase Extracellular Binding Domain (NKEBD), is not targeted by kinase inhibitors. These isoforms are involved in pro-tumorigenic protein-protein interactions (e.g., with Gelsolin) and must be targeted with specific monoclonal antibodies or D-peptides designed to bind the NKEBD [1] [3].

Troubleshooting Guides

Issue: Suspected Poor Cellular Uptake of this compound

Verification Protocol: Measuring Intracellular Compound Concentration

1. Objective To directly quantify the amount of this compound that enters the cell cytoplasm.

2. Materials and Equipment

  • Cell line of interest (e.g., HNSCC or PDAC line)
  • This compound compound
  • LC-MS/MS system
  • Cold PBS for washing
  • Cell lysis buffer and scraper
  • Centrifuge and vials

3. Experimental Procedure

  • Step 1: Cell Seeding and Dosing: Seed cells in multiple culture plates and allow them to adhere overnight. Treat cells with the working concentration of this compound for a set time (e.g., 1, 4, 8 hours).
  • Step 2: Cell Washing: After treatment, immediately place plates on ice. Wash cells three times with ice-cold PBS to remove all extracellular compound.
  • Step 3: Cell Lysis: Add a suitable lysis buffer to the cells and scrape them off the plate. Transfer the lysate to microtubes.
  • Step 4: Sample Preparation: Centrifuge the lysates to remove cell debris. Transfer the clear supernatant to LC-MS/MS vials for analysis.
  • Step 5: LC-MS/MS Analysis: Quantify the concentration of this compound in the samples using a pre-established LC-MS/MS method. Compare against a standard curve of the pure compound.

4. Data Interpretation A low intracellular concentration confirms poor uptake. This finding should direct efforts toward formulating the compound to enhance permeability.

Issue: Inconsistent Activity Across Different Cell Lines

Verification Protocol: Validating DCLK1 Isoform Expression

1. Objective To determine which DCLK1 isoforms are expressed in the cell lines used, explaining differential responses to this compound.

2. Materials and Equipment

  • Cell line lysates
  • RNA extraction kit
  • cDNA synthesis kit
  • qPCR system
  • Isoform-specific primers (e.g., for isoforms 1, 2, and 4)
  • Antibodies for different DCLK1 isoforms (optional, for Western Blot)

3. Experimental Procedure

  • Step 1: RNA Extraction: Extract total RNA from your cell lines of interest.
  • Step 2: cDNA Synthesis: Synthesize cDNA from the extracted RNA.
  • Step 3: Quantitative PCR (qPCR): Perform qPCR reactions using primers specifically designed to amplify unique regions of each DCLK1 isoform.
  • Step 4: (Optional) Protein Validation: Perform a Western Blot on cell lysates using antibodies that can distinguish between isoforms (e.g., an antibody against the NKEBD to detect isoforms 2/4 versus an antibody against the kinase domain).

4. Data Interpretation If a cell line is resistant to this compound but shows high expression of Isoforms 2 or 4, the resistance is likely due to the inhibitor's inability to target these specific isoforms.

Strategic Considerations for DCLK1 Targeting

The relationship between different DCLK1 isoforms and the appropriate therapeutic strategies to target them is complex. The following diagram outlines this logical framework to help guide your experimental strategy.

DCLK1_Strategy DCLK1 Targeting Strategy Decision Framework Start Start: Experimental Goal Goal1 Target DCLK1 Kinase Activity Start->Goal1 Goal2 Target DCLK1 Protein-Prounction Interactions Start->Goal2 CheckIsoforms Key Step: Validate Isoform Expression Goal1->CheckIsoforms  Effective if Isoform 1 is predominantly expressed Goal2->CheckIsoforms  Required for Isoforms 2/4 UseKinaseInhibitor Use Kinase Inhibitor (e.g., this compound) CheckIsoforms->UseKinaseInhibitor UseNKEBDBinder Use NKEBD-Targeting Agent (e.g., CBT-15 mAb, D-peptides) CheckIsoforms->UseNKEBDBinder

Suggested Next Steps

Given the lack of specific data on this compound, I suggest you:

  • Consult the supplier of this compound for any available data on its physicochemical properties, permeability, or recommended formulation.
  • Review the primary literature that first identified and characterized this compound, as it may contain crucial experimental details not captured in the broader review articles found in this search.
  • Consider alternative compounds or targeting strategies, such as the D-peptides described, which offer a different mechanism of action by targeting the extracellular domain [1].

References

DCLK1-IN-4 combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Experimental Issues

This guide addresses potential challenges when working with DCLK1 inhibitors in combination setups.

Potential Issue Underlying Mechanism & Evidence Recommended Mitigation Strategies
Insufficient Efficacy / Acquired Resistance Upregulation of alternative survival pathways (e.g., TGF-β, EMT); Cancer stem cell (CSC) plasticity [1] [2]. Combine with chemotherapy (e.g., cisplatin); Use 3D spheroid models to mimic tumor microenvironments and CSC populations [1] [2].
Off-Target Kinase Inhibition Lack of specificity in first-generation inhibitors leading to unintended toxicities. Utilize isoform-specific targeting strategies (e.g., monoclonal antibodies, D-peptides targeting extracellular domains); Employ genetic knockdown (siRNA, shRNA) for target validation [3] [4].
Variable Response Between Cell Lines Differential expression of DCLK1 isoforms (Long vs. Short); Heterogeneous genetic backgrounds [1] [5]. Pre-screen cell lines for DCLK1 and relevant isoform expression (WB, qPCR); Use isogenic paired sensitive/resistant cell lines [1] [2].
Toxicity in Normal Gastrointestinal Cells DCLK1 is expressed in tuft cells and plays a role in intestinal regeneration; inhibition may impair repair [3]. Titrate inhibitor dosage to find minimal effective concentration; Schedule pulsed dosing instead of continuous exposure; Monitor GI tract health in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for using DCLK1 inhibitors in combination therapy? DCLK1 is a serine/threonine kinase and a marker for cancer stem cells (CSCs). It drives key pro-tumorigenic processes such as epithelial-mesenchymal transition (EMT), cellular reprogramming, and drug efflux [1] [2] [6]. By targeting DCLK1, the therapy aims to eliminate the therapy-resistant CSC population, thereby re-sensitizing the tumor to conventional chemotherapeutic agents like cisplatin and preventing relapse [1] [2].

Q2: Are there specific signaling pathways I should monitor to assess the efficacy and mechanism of DCLK1 inhibition? Yes, based on current research, you should analyze pathways related to:

  • Stemness and Pluripotency: Reduction in markers like LGR5, CD44, BMI1, SOX2, NANOG, and OCT4 [1].
  • EMT and Metastasis: Downregulation of SNAI1, SNAI2, TWIST, N-cadherin, and Vimentin, with a potential increase in E-cadherin [1] [7].
  • Therapy Resistance: Modulation of ABC transporters, specifically ABCD4, has been implicated in cisplatin resistance [1].
  • Inflammatory Signaling: Attenuation of NF-κB and TGF-β signaling pathways [3] [2].

Q3: What are the best experimental models to study DCLK1 combination therapy?

  • In Vitro: 3D spheroid cultures are crucial as they enrich for CSCs and better mimic in vivo tumor properties compared to 2D monolayers. Using cisplatin-resistant (CPR) isogenic cell lines is highly recommended for resistance studies [1] [2].
  • In Vivo: Standard xenograft mouse models are effective. The combination of DCLK1-IN-1 with cisplatin has been shown to significantly reduce tumor growth and metastasis in ovarian cancer models [2].

The following diagram illustrates the core signaling pathways affected by DCLK1 inhibition and the subsequent molecular changes that reduce tumorigenesis.

G cluster_paths DCLK1 Inhibition Impacts Multiple Pathways cluster_outcomes Observed Experimental Outcomes DCLK1_Inhibition DCLK1_Inhibition Stemness Stemness & Pluripotency DCLK1_Inhibition->Stemness Disrupts EMT EMT & Invasion DCLK1_Inhibition->EMT Suppresses Resistance Therapy Resistance DCLK1_Inhibition->Resistance Reverses Signaling Pro-Tumor Signaling DCLK1_Inhibition->Signaling Inhibits Downreg_Stemness ↓ LGR5, CD44, SOX2, NANOG, OCT4 Stemness->Downreg_Stemness Downreg_EMT ↓ SNAI1, SNAI2, Vimentin ↑ E-cadherin EMT->Downreg_EMT Reverse_Resistance Re-sensitization to Cisplatin ↓ ABCD4 expression Resistance->Reverse_Resistance Inhibit_Signaling Attenuated NF-κB & TGF-β signaling Signaling->Inhibit_Signaling

Experimental Protocol: Assessing Efficacy In Vitro

This protocol outlines a standard method for evaluating the combination of a DCLK1 inhibitor with cisplatin in 3D spheroid cultures, a model that enriches for cancer stem cells [1] [2].

1. Generate 3D Spheroids:

  • Use ultra-low attachment (ULA) 96-well plates to prevent cell adhesion.
  • Seed cells (e.g., OVCAR-8, A549) at an optimized density (e.g., 1,000-5,000 cells/well) in complete media.
  • Centrifuge plates at low speed (e.g., 500 x g for 5 minutes) to aggregate cells.
  • Culture for 3-5 days until compact, round spheroids form.

2. Drug Treatment:

  • Prepare serial dilutions of DCLK1 inhibitor (e.g., DCLK1-IN-1), cisplatin, and their combination in fresh media.
  • Carefully replace the media in the spheroid plates with the drug-containing media.
  • Include vehicle control (e.g., DMSO) and single-agent treatment groups.
  • Incubate for a predetermined period (e.g., 72-120 hours), refreshing drugs if necessary.

3. Endpoint Analysis:

  • Viability: Use assays like CellTiter-Glo 3D to measure ATP levels as a proxy for cell viability. Calculate synergy using software like CompuSyn.
  • Morphology: Capture images daily using an inverted microscope to monitor spheroid integrity and size reduction.
  • Molecular Analysis (Post-treatment): Harvest spheroids by gentle centrifugation for:
    • Protein Analysis: Lyse spheroids for Western Blotting to check cleavage of Caspase-3 (apoptosis) and downregulation of DCLK1, SOX2, and N-cadherin.
    • RNA Analysis: Extract RNA for qPCR to quantify changes in stemness (OCT4, NANOG) and EMT (SNAI1, TWIST) gene expression [1] [2].

Key Recommendations for Future Research

  • Isoform-Specific Targeting: The DCLK1-S (short) isoform is more strongly associated with oncogenic properties and worse patient survival [5]. Developing and using inhibitors specific to DCLK1-S could improve efficacy and potentially reduce toxicity.
  • Explore Alternative Modalities: Beyond small molecules, consider monoclonal antibodies (e.g., CBT-15) or D-peptides that target unique extracellular epitopes on specific DCLK1 isoforms, which may offer higher specificity and different safety profiles [3] [4].

References

Potential Resistance Mechanisms to DCLK1-Targeted Therapy

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on DCLK1-IN-4 is lacking, the following table summarizes key mechanisms by which DCLK1 contributes to resistance, which are likely relevant when its inhibition is targeted.

Mechanism Description Supporting Evidence
Isoform Switching Alternative promoter usage can shift expression from long (DCLK1-L) to short (DCLK1-S) isoforms, which lack the microtubule-binding domain targeted by some inhibitors. [1] [2] Observed in colorectal cancer; β-promoter driven DCLK1-S isoforms upregulated. [2]
Upstream Activation Hypoxic conditions in the tumor microenvironment can activate HIF2α, leading to increased DCLK1 transcription. [1] In clear cell renal cell carcinoma, a hypoxia-HIF2α-PLOD2 axis drives DCLK1 overexpression. [1]
Kinase-Independent Functions DCLK1 has scaffold functions and regulates microtubules. Inhibiting the kinase domain may not disrupt these pro-tumorigenic roles. [2] [3] DCLK1-IN-1 inhibits the kinase but does not prevent its microtubule-associated protein function. [3]
Cross-talk with Oncogenic Pathways DCLK1 activates key survival pathways like PI3K/AKT/mTOR and Wnt/β-catenin, creating a bypass signaling network. [4] [5] [6] DCLK1 overexpression activates KRAS and PI3K/AKT/mTOR signaling; inhibition reverses chemoresistance. [4] [5]

Experimental Troubleshooting Guide

Here are answers to frequently asked questions and recommended experimental protocols based on current knowledge.

Q1: How can I confirm that observed resistance is specific to DCLK1 inhibition?
  • Recommended Analysis: Verify that DCLK1 is still being effectively targeted in your resistant models.
  • Experimental Protocol:
    • Western Blotting: Analyze protein expression of different DCLK1 isoforms (Long: ~80-82 kDa; Short: ~45-50 kDa) in resistant vs. parental cells. Use isoform-specific antibodies if available. [2] [6]
    • Kinase Activity Assay: Use a commercial kinase assay kit to measure the residual kinase activity of DCLK1 in resistant cell lysates to confirm on-target inhibition. [7]
    • qPCR: Check for changes in DCLK1 mRNA levels. Consider using primers specific for transcripts from the α- and β-promoters to detect isoform switching. [1]
Q2: What are the key pathways to investigate downstream of DCLK1?

DCLK1 influences a network of pro-survival and inflammatory pathways. The diagram below maps these key signaling connections to investigate in resistant models.

architecture DCLK1 DCLK1 KRAS KRAS DCLK1->KRAS Activates β-catenin β-catenin DCLK1->β-catenin Activates RIP2/TAK1 RIP2/TAK1 DCLK1->RIP2/TAK1 Activates PI3K/AKT/mTOR PI3K/AKT/mTOR KRAS->PI3K/AKT/mTOR Activates Stemness/EMT Stemness/EMT β-catenin->Stemness/EMT Promotes NF-κB NF-κB RIP2/TAK1->NF-κB Activates Inflammation Inflammation NF-κB->Inflammation Drives

To investigate these pathways experimentally:

  • Western Blotting / Phospho-Proteomics: Track activation of pathways like PI3K/AKT/mTOR and NF-κB by measuring levels of phosphorylated proteins (e.g., p-AKT, p-p65) in treated vs. untreated resistant cells. [5] [8]
  • RNA Sequencing: Perform transcriptomic analysis to identify gene signatures enriched in resistant cells, particularly those related to cell motility, EMT, and inflammatory responses. [7] [4]
Q3: How can I model and target the hypoxic tumor microenvironment?
  • Experimental Protocol:
    • In Vitro Hypoxia Chamber: Culture cells under 1% O₂ for 48 hours to mimic hypoxia. [1]
    • Analyze Hypoxic Markers: Assess the expression of HIF2α and its downstream target PLOD2 via Western blot or qPCR. [1]
    • Combination Treatment: Test the efficacy of combining this compound with a HIF2α inhibitor (if available) in your hypoxic resistance models. [1]

Future Research Directions

Given the current knowledge gaps, your research could pivot towards exploring these frontier areas:

  • Proteomic Studies: Conduct mass spectrometry-based proteomic and phosphoproteomic analyses on this compound resistant models to map global changes in signaling networks and identify novel resistance biomarkers. [7]
  • Microtubule Function Assays: Since kinase inhibition may not affect DCLK1's microtubule-stabilizing role, investigate if resistance involves altered microtubule dynamics using polymerization and cell migration assays. [2] [3]
  • Immunomodulatory Effects: Explore the role of the tumor immune microenvironment, as DCLK1 is known to recruit immunosuppressive cells like M2 macrophages and MDSCs. Analyze whether resistance involves immune evasion. [9] [4] [8]

References

DCLK1 Kinase Activity & Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

The Peptide Mobility Shift Assay (MSA) is a robust, high-throughput method for measuring DCLK1 kinase activity and evaluating inhibitors. The table below summarizes the key components of this assay protocol [1].

Assay Component Details & Specifications
Core Principle Microcapillary electrophoresis separates phosphorylated and non-phosphorylated peptide substrates based on a change in mobility [1].
Key Advantage Enables sensitive rank-ordering of inhibitor potency and is compatible with a 384-well format for high-throughput screening [1].
Recombinant DCLK1 Protein Kinase domain expressed in E. coli BL21(DE3) cells, purified via nickel-NTA affinity and size-exclusion chromatography [1].
Peptide Substrate 5-FAM-KKLRRTLSVA-COOH (FL-Peptide 12) [1].
Critical Buffer Components 50 mM HEPES (pH 7.3), 350 mM NaCl, 20 mM Imidazole, 5% Glycerol, 1 mM Benzamidine, 1 mM PMSF [1].
Detection Instrument PerkinElmer LabChip EZ Reader [1].

Troubleshooting Guide & FAQs

Here are common issues you might encounter with the MSA and how to resolve them.

Problem Area Possible Issue Troubleshooting Action
Low Signal/Activity (1) Low ATP; (2) Incorrect pH; (3) Enzyme degradation. (1) Confirm ATP concentration (typically 10 mM stock); (2) Ensure HEPES buffer pH is 7.3; (3) Add fresh protease inhibitors (PMSF, Benzamidine) to purification and assay buffers, aliquot and flash-freeze purified enzyme [1].
High Background Incomplete peptide separation or substrate degradation. Optimize electrophoresis parameters (voltage, pressure) on the LabChip. Prepare fresh peptide substrate solutions and ensure proper storage [1].
Poor Inhibitor Potency (1) Compound solubility; (2) Incomplete inhibition. (1) Pre-dissolve inhibitors in DMSO and ensure final DMSO concentration is ≤1% in the assay; (2) Pre-incubate enzyme with inhibitor for 15-30 minutes before adding ATP and substrate [1].
High Data Variability Inconsistent enzyme or substrate pipetting. Use an automated liquid handler for reagent dispensing in 384-well plates to improve reproducibility [1].

Detailed Experimental Protocol: Mobility Shift Assay

This section provides the step-by-step methodology for performing the MSA, as outlined in the search results [1].

  • Protein Production: Produce recombinant human DCLK1 kinase domain in E. coli. Induce expression with 0.6 mM IPTG at 18°C for ~10 hours [1].
  • Protein Purification: Purify the protein using nickel-NTA resin, eluting with 300 mM imidazole. Further purify via size-exclusion chromatography (e.g., Superdex S200 column) and confirm purity with SDS-PAGE [1].
  • Assay Setup: In a 384-well plate, mix the purified DCLK1 kinase with the 5-FAM-labeled peptide substrate and ATP in the provided assay buffer. Include controls without enzyme (background) and without inhibitor (full activity).
  • Inhibition Testing: Add your inhibitor (e.g., DCLK1-IN-4) at varying concentrations to the reaction mixture. Pre-incubate enzyme and inhibitor before starting the reaction with ATP/substrate.
  • Reaction & Detection:
    • Incubate the reaction plate to allow the kinase reaction to proceed.
    • Use a microcapillary electrophoresis system (e.g., PerkinElmer LabChip EZ Reader) to separate the phosphorylated and non-phosphorylated peptides.
    • The instrument will detect and quantify the peaks for both forms.
  • Data Analysis: Calculate the percent phosphorylation for each reaction. Fit the inhibitor dose-response data to a nonlinear regression model to determine the IC₅₀ value.

To help visualize this process, the following diagram outlines the core workflow and a key structural consideration for DCLK1-targeting compounds:

G Start Start Assay Protein Produce Recombinant DCLK1 Kinase Domain Start->Protein Purify Purify Protein (Ni-NTA, Size Exclusion) Protein->Purify Setup Set Up Reaction (Enzyme, Substrate, ATP) Purify->Setup Inhibitor Add Inhibitor (this compound Titration) Setup->Inhibitor Incubate Incubate Reaction Inhibitor->Incubate Note Note: DCLK1 has multiple isoforms. Inhibitors like this compound typically target the conserved kinase domain. Inhibitor->Note Detect Detect via Microcapillary Electrophoresis Incubate->Detect Analyze Analyze Data Calculate IC₅₀ Detect->Analyze End Results Analyze->End

Key Technical Considerations for this compound

When working with DCLK1 inhibitors, keep these broader biological contexts in mind:

  • Isoform Specificity: DCLK1 has several isoforms. Some, like isoform 4, have a unique extracellular domain (NKEBD) that engages in protein-protein interactions (e.g., with plasma Gelsolin) to promote tumor growth [2] [3]. Be aware that your assay might not differentiate inhibition across different isoforms if you are using a construct that only expresses the kinase domain.
  • Functional Target: The MSA protocol specifically measures the inhibition of the kinase activity of DCLK1 [1]. Some therapeutic strategies are now focusing on blocking the non-kinase functions of DCLK1 (e.g., with D-peptides that target the extracellular domain), which would not be detected in a kinase activity assay [2] [3]. Ensure your assay choice aligns with your inhibitor's proposed mechanism of action.
  • Cellular Context is Crucial: DCLK1 has complex and sometimes opposing roles in cancer. It can mark tumor-sustaining cells, but a specific subpopulation of Dclk1+ tuft-like cells in pancreatic neoplasia has been shown to restrain tumor progression [4]. The net effect of inhibition may therefore be highly context-dependent.

References

DCLK1-IN-4 specificity enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Profiled DCLK1 Inhibitors and Key Strategies

The table below summarizes a specific DCLK1 chemical probe and a common inhibitor mentioned in the literature, along with primary strategies for achieving targeting specificity.

Inhibitor / Approach Key Characteristics & Specificity Strategies Evidence & Validation

| DCLK1-IN-1 (Chemical Probe) | High Kinase Selectivity: KINOMEscan profiling (1 µM) showed exclusive inhibition of DCLK1 and DCLK2 across 489 human kinases [1]. Potency: Kd = 109 nM (ITC assay); IC50 = 9.5 nM (binding assay) [1]. Negative Control: Available negative control compound (DCLK1-NEG) for confirming on-target effects [1]. | In vitro and in cellulo activity well-documented [1]. Good pharmacokinetic profile and no adverse effects in mice up to 100 mg/kg [1]. | | LRRK2-IN-1 (Small Molecule) | Used in multiple studies to inhibit DCLK1 and investigate its function in various cancers [2] [3] [4]. | Demonstrated functional effects in vitro, including reduced cancer cell proliferation, migration, and invasion [2]. | | Isoform-Specific Targeting | Strategy: Target unique extracellular domains (e.g., NKEBD) of specific isoforms (e.g., Isoform 2/4) rather than the conserved kinase domain [5] [6]. Tools: Monoclonal antibodies (e.g., CBT-15) or novel D-peptides [5] [6]. | D-peptide targeting NKEBD suppressed PDAC cell proliferation and tumor growth in xenograft models without inducing cell death [6]. | | Allosteric Regulation | Strategy: Target protein-protein interactions involving the C-terminal autoinhibitory domain (AID) to modulate kinase activity [6]. | HPCAL1 binding to the AID activates DCLK1 kinase in a Ca2+-dependent manner, suggesting allosteric control is a viable strategy [6]. |

Experimental Protocols for Specificity Assessment

To establish inhibitor specificity in your experiments, you can adopt the following validated methodologies:

  • Kinome-Wide Selectivity Profiling: Perform KINOMEscan or similar broad-panel kinase assays at a concentration of 1 µM to confirm the inhibitor does not bind to or inhibit off-target kinases. This is a standard validation step for high-quality chemical probes [1].
  • Functional Validation in Cellular Models:
    • Gene Knockdown: Use siRNA or shRNA to deplete DCLK1 and compare the phenotypic effects (e.g., on proliferation, invasion) with those of the inhibitor. Concordant results strengthen the case for on-target activity [2] [7].
    • Rescue Experiments: Re-express the target protein (e.g., a drug-resistant DCLK1 mutant) in DCLK1-depleted cells. If the inhibitor's effect is diminished, it confirms on-target mechanism.
    • Negative Control Compound: Always include the negative control compound DCLK1-NEG (for DCLK1-IN-1) in experiments to rule up off-target effects [1].
  • Binding Affinity Measurements: Use techniques like Surface Plasmon Resonance (SPR) to determine the dissociation constant (KD) of your inhibitor for the purified DCLK1 protein or its specific isoform domains, as demonstrated for D-peptides [6].

DCLK1 Isoform Complexity and Targeting

Understanding the target's biology is crucial for designing specificity strategies. The following diagram illustrates the major DCLK1 isoforms and the respective domains targeted by different strategies.

G cluster_alpha α-Promoter (Long Variants) cluster_beta β-Promoter (Short Variants) DCLK1_Gene DCLK1 Gene Isoform1 Isoform 1 & 2 DCX Domains Kinase Domain AID DCLK1_Gene->Isoform1 Transcription Isoform4 Isoform 4 Kinase Domain AID NKEBD DCLK1_Gene->Isoform4 Transcription KinaseInhibitors Small-Molecule Kinase Inhibitors (e.g., DCLK1-IN-1) KinaseInhibitors->Isoform1 Targets KinaseInhibitors->Isoform4 Targets AntibodyTherapy mAb / D-Peptides (e.g., CBT-15) AntibodyTherapy->Isoform4 Targets NKEBD

Future Research Directions

  • Explore Published Tool Compounds: The well-characterized probe DCLK1-IN-1 provides a solid starting point for methodological comparisons and assay development [1].
  • Investigate Non-Kinase Functions: The success of antibodies and D-peptides targeting the NKEBD highlights the potential of inhibiting DCLK1's scaffolding and protein-interaction functions, independent of its kinase activity [5] [6].
  • Consider Contextual Specificity: DCLK1 expression and isoform preference can vary by cancer type (e.g., DCLK1-L is upregulated in clear cell renal cell carcinoma) [8]. Defining the target expression profile in your model system is critical.

References

DCLK1-IN-4 selectivity versus other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Documented DCLK1 Inhibitors

The table below summarizes the experimental data for several inhibitors, with DCLK1-IN-1 serving as the benchmark for selectivity.

Inhibitor Name Primary Target(s) DCLK1 Inhibition (IC50/Kd) Key Off-Targets (IC50) Selectivity Notes Experimental Evidence
DCLK1-IN-1 DCLK1/2 IC50 = 9.5 nM (Binding) [1]; 57.2 nM (Kinase) [1] DCLK2 (31 nM), ERK5 (1.8 µM), LRRK2 (6.97 µM) [1] First highly selective, in-vivo compatible probe; >100-fold selectivity over ERK5/LRRK2 [1]. Binding assays, kinase activity assays, cellular NanoBRET, proteomic profiling [1].
LRRK2-IN-1 LRRK2 IC50 = 186 nM [2] LRRK2 (3 nM), ERK5 (21 nM) [2] [1] Multi-targeted; not suitable as a selective DCLK1 chemical probe [2] [1]. Kinase peptide substrate mobility shift assay [2].
XMD8-92 ERK5, BRD4 IC50 = 1400 nM (Binding) [1]; 716 nM (Kinase) [2] ERK5 (1.6 µM), BRD4 (1.6 µM) [1] Multi-targeted; inhibits BRD4 bromodomains, confounding results interpretation [1]. Kinase peptide substrate mobility shift assay [2]; binding assays [1].
XMD8-85 ERK5, DCLK1 IC50 = 11 nM [2] ERK5, LRRK2, BRD4 [2] [1] One of the most potent DCLK1 inhibitors found but highly multi-targeted [2]. Kinase peptide substrate mobility shift assay [2].
Compound I-5 DCLK1 IC50 = 171.3 nM [3] Information not available in search results. Novel purine-skeleton inhibitor; shows in vivo efficacy in pancreatic cancer models [3]. Kinase activity assays, in vivo xenograft studies [3].

Experimental Methods for Selectivity Profiling

The selectivity data for these inhibitors, particularly for DCLK1-IN-1, was established using a range of robust biochemical and cellular techniques [1]:

  • Binding Assays: Techniques like KINOMEscan were used to measure direct binding affinity (IC50) to DCLK1 and other kinases [1].
  • Kinase Activity Assays: Biochemical assays, such as the mobility shift assay, determine a compound's ability to inhibit kinase function. This method uses microfluidics capillary electrophoresis to separate and quantify phosphorylated and non-phosphorylated peptide substrates [2] [4] [5].
  • Cellular Target Engagement: The NanoBRET assay confirms that the inhibitor engages with DCLK1 in a live-cell environment, providing cellular potency (IC50) data [1].
  • Chemoproteomic Profiling: Platforms like KiNativ use chemoproteomics to screen inhibitors against a wide range of kinases in cell lysates, generating a comprehensive selectivity profile across the kinome [1].
  • Thermal Stability Assays: Differential Scanning Fluorimetry (DSF) measures the stabilization of a protein upon inhibitor binding (shift in melting temperature, Tm), which can indicate binding affinity and specificity [4].

The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling, integrating the methods described above:

Start Kinase Inhibitor Selectivity Profiling DSF DSF Binding Assay Start->DSF Binding Binding Assay (e.g., KINOMEscan) Start->Binding KinaseAssay Kinase Activity Assay (e.g., Mobility Shift) Start->KinaseAssay Cellular Cellular Engagement (e.g., NanoBRET) Start->Cellular Proteomic Chemoproteomic Profiling (e.g., KiNativ) Start->Proteomic Data Integrated Selectivity Profile DSF->Data Tm Shift Binding->Data Binding IC50 KinaseAssay->Data Activity IC50 Cellular->Data Cellular IC50 Proteomic->Data Pan-Kinome Data

Research Recommendations

Given that "DCLK1-IN-4" is not covered in the current search results, here are some suggestions for your next steps:

  • Verify the Compound Name: The nomenclature for research compounds can sometimes be inconsistent. I recommend double-checking the exact identifier in the original literature or patent where you encountered "this compound".
  • Explore Broader Sources: You may find relevant information by searching specialized databases such as PubMed, Google Scholar, or the U.S. Patent and Trademark Office (USPTO) using terms like "DCLK1 inhibitor," "DCLK1-IN-1 analog," or "selective DCLK1 inhibitor."
  • Use Available Probes: For your experimental work, the well-characterized inhibitor DCLK1-IN-1 is available and serves as a validated chemical probe for selectively targeting the DCLK1 kinase domain [1].

References

DCLK1-IN-4 compared to LRRK2-IN-1

Author: Smolecule Technical Support Team. Date: February 2026

Profile of LRRK2-IN-1

The table below summarizes the key characteristics of LRRK2-IN-1 based on the retrieved research.

Feature Description
Primary Target Leucine-rich repeat kinase 2 (LRRK2) [1]
Cross-reactivity Potently inhibits Doublecortin-like kinase 1 (DCLK1); reported dissociation constant (Kd) for DCLK1 is 5 nM [2]
Inhibition Mechanism ATP-competitive type I kinase inhibitor [2] [1]
Reported IC₅₀ for DCLK1 2.61 nM (in vitro kinase assay) [2]
Cellular Anti-cancer Effects Inhibits proliferation, migration, invasion; induces apoptosis and cell cycle arrest in colorectal (HCT116) and pancreatic (AsPC-1) cancer cell lines (IC₅₀ ~1.7 μM) [2]
Key Experimental Workflow The pathway from drug binding to observed cellular effects can be summarized as follows:

G LRRK2_IN1 LRRK2-IN-1 Treatment DCLK1_Binding Binds DCLK1 ATP-pocket LRRK2_IN1->DCLK1_Binding Kinase_Inhibition Inhibits DCLK1 Kinase Activity DCLK1_Binding->Kinase_Inhibition cMYC_Suppression Suppresses c-MYC Effector Kinase_Inhibition->cMYC_Suppression Cellular_Effects Anti-cancer Effects: • Inhibits proliferation • Induces apoptosis • Inhibits migration/invasion cMYC_Suppression->Cellular_Effects

The Case of DCLK1-IN-4

A direct comparison with this compound is not currently possible because the search results, which include recent articles from 2024 and 2025, lack specific quantitative data on this compound.

  • Information Gap: Unlike the well-documented LRRK2-IN-1, details on this compound's potency (e.g., IC₅₀ values), selectivity profile, and experimental results in cellular models are not available in the searched literature [3] [4] [5].
  • Focus on Alternative Strategies: Recent research discusses other emerging methods for targeting DCLK1, such as monoclonal antibodies and novel D-peptides that target a unique extracellular domain of specific DCLK1 isoforms, but these do not involve this compound [4] [5].

A Guide for Your Comparison

To conduct a thorough comparison, you may need to consult specialized chemical and pharmacological databases. Here is a suggested framework and key criteria you can use to evaluate both inhibitors side-by-side once the data for this compound is located.

Comparison Criteria What to Look For
Potency & Selectivity IC₅₀ values for DCLK1; Kd values; selectivity profiling across the kinome.
Mechanism of Action Type of inhibition (e.g., Type I/II); binding site; allosteric or orthosteric.
Cellular & In Vivo Efficacy IC₅₀ in relevant cell lines; effects on stemness, EMT, apoptosis; tumor growth inhibition in animal models.
Structural Basis Availability of co-crystal structures with DCLK1 to understand binding interactions.
Therapeutic Potential Data on overcoming drug resistance; effects on the tumor microenvironment.

Research Outlook

Future research is moving towards more specific targeting strategies, such as developing isoform-specific inhibitors or ligands that target non-kinase domains of DCLK1 to achieve higher precision [5] [6].

References

DCLK1-IN-4 phosphoproteomics analysis validation

Author: Smolecule Technical Support Team. Date: February 2026

DCLK1-IN-1 Profile and Validation Data

The first selective, in vivo-compatible chemical probe for the DCLK1 kinase domain is DCLK1-IN-1 [1]. The table below summarizes its key validation metrics across various orthogonal assays, which defines the standard for a high-quality chemical probe:

Assay Type Target Result (IC₅₀ or Kd) Context / Notes
Isothermal Titration Calorimetry (ITC) DCLK1 Kd = 55 nM Measures binding affinity to recombinant protein [1].
In vitro Binding Assay (KINOMEscan) DCLK1 IC₅₀ = 9.5 nM High-throughput binding assay [1].
In vitro Kinase Assay DCLK1 IC₅₀ = 57.2 nM Activity assay using ³³P-labeled ATP [1].
Cellular Target Engagement (NanoBRET) DCLK1 IC₅₀ = 279 nM Confirms binding to DCLK1 in live HCT116 cells [1].
In vitro Binding Assay (KINOMEscan) DCLK2 IC₅₀ = 31 nM DCLK2 is a close homolog of DCLK1 [1].
In vitro Kinase Assay DCLK2 IC₅₀ = 103 nM ---
In vitro Binding Assay (KINOMEscan) ERK5 IC₅₀ = 1800 nM Demonstrates selectivity over a common off-target [1].
Cellular Assay ERK5 IC₅₀ = 5360 nM ---
In vitro Kinase Assay LRRK2 IC₅₀ = 6970 nM Demonstrates selectivity over another common off-target [1].
Binding Assay BRD4 Bromodomain IC₅₀ > 10,000 nM Confirms no activity against BRD4, a target of previous tool compounds [1].

Phosphoproteomic Workflow for Kinase Inhibitor Validation

Validating a kinase inhibitor like DCLK1-IN-1 typically involves a phosphoproteomics workflow to capture its cellular effects. The general process and key findings from studies on DCLK1 inhibition are outlined below.

General Experimental Workflow

The standard mass spectrometry-based phosphoproteomic workflow involves several key stages [2] [3] [4]:

  • Cell Treatment & Lysis: Cells (e.g., patient-derived organoids or cancer cell lines) are treated with the inhibitor (DCLK1-IN-1) and a vehicle control (DMSO).
  • Protein Digestion: Proteins are extracted, reduced, alkylated, and digested into peptides, typically using trypsin.
  • Phosphopeptide Enrichment: Phosphopeptides are isolated from the complex peptide mixture using enrichment methods like TiO2 (Titanium Dioxide) or metal-oxide affinity chromatography [3] [1].
  • LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). For multiplexed experiments, peptides are often labeled with Tandem Mass Tags (TMT) [3] [5].
  • Data Processing & Bioinformatic Analysis: Raw MS data is processed using software like MaxQuant [3] or FragPipe [6] to identify phosphorylation sites and quantify their abundance. Subsequent analysis involves:
    • Differential Analysis: Identifying phosphosites that significantly change in response to treatment using tools like limma in R [3] [4].
    • Kinase-Substrate Network Analysis: Reconstructing affected signaling networks using tools like PhosR [4] or KiNet [7] to connect phosphosites to upstream kinases.
    • Functional Enrichment: Determining which biological pathways are enriched in the altered phosphoproteins [2] [4] [5].

This workflow can be visualized in the following diagram:

Sample Cell Treatment & Lysis Digestion Protein Digestion (Trypsin) Sample->Digestion Enrichment Phosphopeptide Enrichment (TiO2) Digestion->Enrichment MS LC-MS/MS Analysis Enrichment->MS Processing Data Processing (MaxQuant, FragPipe) MS->Processing Diff Differential Analysis (limma) Processing->Diff Network Kinase-Substrate Network Analysis Diff->Network Enrich Functional Enrichment Network->Enrich

Key Findings from DCLK1 Inhibition

Application of this phosphoproteomic workflow to DCLK1-IN-1 revealed its functional impact:

  • Pathway Modulation: In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids, DCLK1-IN-1 treatment led to changes in proteins and pathways associated with cell motility [1].
  • Role in Invasion: A subsequent study in head and neck squamous cell carcinoma (HNSCC) using shRNA-mediated DCLK1 knockdown and proteomics found that DCLK1 regulates proteins involved in cytoskeletal reorganization, cell-ECM interactions, and cell projection assembly [5]. This study specifically linked DCLK1 to the regulation of invadopodia dynamics and the trafficking of matrix metalloproteinases (MMPs), which are critical for invasive progression.

How to Proceed with DCLK1-IN-4 Information

Given the absence of specific data for this compound, here are suggested approaches to find the information you need:

  • Check Manufacturer Sources: Inquire directly with the supplier or manufacturer of this compound for any available technical data sheets, validation reports, or associated publications.
  • Search Preprint Servers: Explore scientific preprint servers like bioRxiv, as recent findings may be available there prior to formal journal publication.
  • Analyze by Analogy: Use the detailed data for DCLK1-IN-1 as a benchmark. A rigorous validation of this compound would require a similar comprehensive dataset, including demonstrated cellular target engagement, kinase activity inhibition, and selectivity profiling.

References

DCLK1-IN-4 comparison with monoclonal antibody therapies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of DCLK1-Targeted Therapeutic Modalities

The table below summarizes key characteristics of the main DCLK1-targeting strategies identified in current research.

Therapeutic Modality Example Agent Primary Mechanism of Action Key Experimental Findings Reported Advantages Reported Challenges/Limitations

| Small-Molecule Kinase Inhibitor | DCLK1-IN-1 [1] | Potent & selective ATP-competitive inhibition of DCLK1/2 kinase domain [1]. | - IC₅₀ (DCLK1 kinase assay): 57.2 nM [1]

  • Kd (ITC): 55 nM [1]
  • Inhibited patient-derived PDAC organoids; modulated cell motility pathways [1]. | - Well-defined, selective chemical probe [1]
  • Suitable for in vivo use [1]
  • Targets intracellular kinase activity. | - Does not distinguish between DCLK1 and the closely related DCLK2 [1]. | | Monoclonal Antibody (mAb) | CBT-15 (and humanized hCBT-15) [2] [3] | Binds a unique extracellular domain (NKEBD) on DCLK1 isoforms 2 & 4; disrupts protein-protein interactions and tumorigenic signaling [2] [3]. | - Binding affinity (Kd): <1 nM [2]
  • Induced xenograft growth arrest & inhibited EMT in renal cell carcinoma [2]
  • Reduced PDAC tumor growth in vivo [3]. | - High target specificity [2]
  • Targets specific oncogenic isoforms (2 & 4) [2]
  • Can block pro-tumorigenic interactions (e.g., with FGF19, pGSN) [3]. | - Larger molecules may have limited tumor penetration [2]. | | D-Peptide | D-Peptide 1 [3] | Binds a distinct epitope on the NKEBD of DCLK1 isoforms 2/4; modulates protein-protein interactions (e.g., enhances pGSN binding) [3]. | - Binding affinity (Kd): 396 nM [3]
  • Reduced PDAC cell clonogenicity & spheroid formation in vitro [3]
  • Reduced AsPC-1 xenograft tumor volume by 60% in vivo [3]. | - Potential for enhanced tissue penetration and stability over antibodies [3]
  • Allosteric modulation offers a novel mechanism. | - Novel modality; therapeutic potential in humans is less established. | | CAR-T Cell Therapy | CBT-511 [2] | Uses a DCLK1-specific scFv (from CBT-15) to direct cytotoxic T cells to surface DCLK1-positive cancer cells [2]. | - Induced IFN-γ release & cytotoxicity in CRC cells in vitro [2]
  • Reduced LoVo CRC xenograft growth by ~50% in mice [2]. | - Potent, targeted cellular cytotoxicity [2]
  • Potential for long-term immunity. | - Challenges in solid tumor penetration and immunosuppressive TME [2]. |

Detailed Experimental Protocols from Key Studies

For research reproducibility, here are the methodologies used in the cited studies.

Protocol: Characterizing DCLK1 Cell Surface Expression (Flow Cytometry) [2]

This protocol is foundational for assessing target availability for antibody-based therapies like CBT-15 or CAR-T cells.

  • Cell Culture: Human colorectal cancer (CRC) cell lines (HT29, HCT116, LoVo) were grown in standard 2D monolayers and 3D spheroid cultures to enrich for cancer stem-like cells.
  • Staining: Cells were stained with the humanized monoclonal antibody hCBT-15.
  • Analysis: Cell surface DCLK1 expression was quantified using flow cytometry. A key finding was a 4.5-fold increase in surface DCLK1 on HT29 cells when grown as 3D spheroids compared to 2D monolayers [2].
Protocol: Assessing CAR-T Cell Cytotoxicity and Efficacy [2]
  • CAR-T Generation: Human CD8+ T cells were engineered with a chimeric antigen receptor containing the DCLK1-specific scFv from CBT-15, a CD28 costimulatory domain, and a CD3ζ activation domain (creating CBT-511 CAR-T) [2].
  • In Vitro Cytotoxicity: Co-culture of CRC cells with CBT-511 CAR-T or mock CAR-T cells. Cytotoxicity was measured, and IFN-γ release in the supernatant was quantified as an indicator of T-cell activation [2].
  • In Vivo Xenograft Model: NOD Scid gamma (NSG) mice were subcutaneously implanted with LoVo CRC cells. Once tumors established, mice were treated with CBT-511 or mock CAR-T cells, and tumor growth was monitored [2].
Protocol: Kinase Inhibition and Selectivity Profiling for DCLK1-IN-1 [1]
  • Binding Assays: Selectivity was determined using the KINOMEscan platform, profiling the inhibitor against a panel of hundreds of kinases. DCLK1-IN-1 showed an IC₅₀ of 9.5 nM for DCLK1 [1].
  • Kinase Activity Assays: A biochemical kinase assay using ³³P-labeled ATP confirmed inhibition of recombinant DCLK1 kinase activity (IC₅₀ = 57.2 nM) [1].
  • Cellular Target Engagement: A NanoBRET assay in live HCT116 cells was used to confirm the inhibitor engages with DCLK1 in a cellular context (IC₅₀ = 279 nM) [1].
  • Functional Efficacy: Patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids were treated with DCLK1-IN-1. Viability was assessed, and downstream effects were analyzed via RNA sequencing and phosphoproteomics [1].

DCLK1 Signaling Pathways and Therapeutic Targeting

The diagrams below illustrate the molecular mechanisms of DCLK1 and how different therapies interact with these pathways.

G DCLK1_L DCLK1-L (Iso 1/2) Kinase Domain & DCX Domains Stemness Promotes Stemness (OCT4, SOX2, NANOG) DCLK1_L->Stemness EMT Epithelial-Mesenchymal Transition (EMT) DCLK1_L->EMT Pathways Activates Oncogenic Pathways (Wnt/β-catenin, NOTCH, KRAS) DCLK1_L->Pathways DCLK1_S DCLK1-S (Iso 2/4) Kinase Domain & NKEBD DCLK1_S->Stemness DCLK1_S->EMT DCLK1_S->Pathways Therapy_mAb mAb (CBT-15)/D-Peptide Therapy_mAb->DCLK1_S Binds & Blocks Therapy_SMI Small Molecule Inhibitor (DCLK1-IN-1) Therapy_SMI->DCLK1_L Inhibits Therapy_CART CAR-T (CBT-511) Therapy_CART->DCLK1_S Recognizes & Kills

Diagram: DCLK1 Isoforms and Therapeutic Targeting Strategies. DCLK1 exists in long (L) and short (S) isoforms with distinct domains. Therapies are color-coded by type: small molecule inhibitors (blue) target the intracellular kinase domain, while biologic agents (red) target the extracellular NKEBD of specific isoforms.

G Hypoxia Hypoxia / pVHL Loss HIF2a HIF2α Hypoxia->HIF2a PLOD2 PLOD2 HIF2a->PLOD2 BetaCat β-catenin PLOD2->BetaCat DCLK1_L DCLK1-L Transcription BetaCat->DCLK1_L Oncogenesis Tumor Malignancy (Stemness, EMT) DCLK1_L->Oncogenesis Therapy DCLK1-IN-1 Therapy->DCLK1_L Inhibits

Diagram: Hypoxia-Induced DCLK1-L Signaling in ccRCC. A specific pathway identified in clear cell renal cell carcinoma (ccRCC) shows how the hypoxic tumor environment drives the transcription of the long isoforms of DCLK1 (DCLK1-L), promoting malignancy. This pathway can be targeted by kinase inhibitors like DCLK1-IN-1 [4].

Interpretation of Available Data and Research Implications

The different therapeutic modalities offer distinct strategic advantages:

  • Small-molecule inhibitors like DCLK1-IN-1 are valuable tools for probing the kinase-dependent functions of DCLK1 across all isoforms and are suitable for systemic administration [1].
  • Biologics (mAbs, D-Peptides, CAR-T) target specific isoforms (2/4) [2] [3]. Their high specificity can minimize off-target effects, and they can disrupt non-kinase, scaffolding functions of DCLK1, such as its role in protein-protein interactions within the tumor microenvironment [3].

The choice between modalities in a research or development context depends on the biological context (target isoform expression, primary mechanism of action to inhibit) and the therapeutic application.

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

476.18081789 Da

Monoisotopic Mass

476.18081789 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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